Technical Documentation Center

(4-Fluoropyrimidin-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (4-Fluoropyrimidin-2-yl)methanamine

Core Science & Biosynthesis

Foundational

Comprehensive Technical Profile: (4-Fluoropyrimidin-2-yl)methanamine

This guide provides an in-depth technical profile of (4-Fluoropyrimidin-2-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry. It addresses the critical need for precision in molecular...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical profile of (4-Fluoropyrimidin-2-yl)methanamine , a specialized heterocyclic building block used in medicinal chemistry. It addresses the critical need for precision in molecular weight calculations, synthetic handling, and stability profiling during drug development.

Executive Summary

(4-Fluoropyrimidin-2-yl)methanamine is a fluorinated pyrimidine derivative serving as a strategic scaffold in the synthesis of kinase inhibitors and GPCR ligands. Its value lies in the 4-position fluorine atom, which modulates metabolic stability and electronic properties without significantly altering steric bulk.

Key Parameter Data Specification
CAS Number 1373223-26-7
IUPAC Name (4-Fluoropyrimidin-2-yl)methanamine
Molecular Formula C₅H₆FN₃
Average Molecular Weight 127.12 g/mol
Monoisotopic Mass 127.0546 Da
Appearance Typically off-white to pale yellow solid (low melting point) or oil
Storage -20°C, Hygroscopic, store under inert atmosphere (Ar/N₂)
Part 1: Physicochemical Identity & Molecular Weight Analysis

In precision stoichiometry, relying solely on the generic molecular weight can lead to significant errors in yield calculations. You must distinguish between the Free Base and Salt Forms , as this amine is frequently supplied as a hydrochloride salt to enhance stability.

1.1 The "Salt Trap" in Stoichiometry

The free base is prone to oxidation and degradation. Commercial vendors often supply the mono- or dihydrochloride salt.

  • Free Base (C₅H₆FN₃):

    • MW: 127.12 g/mol [1]

    • Use case: When using non-nucleophilic bases (e.g., NaH) or in palladium-catalyzed couplings where extra halides are detrimental.

  • Hydrochloride Salt (C₅H₆FN₃ · HCl):

    • MW: 163.58 g/mol (approx.)

    • Use case: Standard storage form; requires neutralization (e.g., with TEA/DIPEA) in situ.

1.2 Structural Visualization

The molecule consists of a pyrimidine core substituted at the 2-position with a primary aminomethyl group and at the 4-position with a fluorine atom.

G Core (4-Fluoropyrimidin-2-yl)methanamine Core Structure Pos2 Position 2: Methanamine (-CH2NH2) (Linker/Binding) Core->Pos2 Pos4 Position 4: Fluorine (-F) (Electronic Modulation) Core->Pos4 Reactivity Reactivity Warning: SNAr Susceptibility Pos4->Reactivity Labile to Nucleophiles

Figure 1: Structural decomposition highlighting functional zones. The 4-Fluoro substituent creates a site vulnerable to Nucleophilic Aromatic Substitution (SNAr).

Part 2: Synthetic Pathways & Stability Protocols

Synthesis of this molecule requires navigating the instability of the 4-fluoro group. Unlike chloropyrimidines, the fluoropyrimidine moiety is highly activated toward nucleophilic attack due to the high electronegativity of fluorine combined with the electron-deficient ring.

2.1 Primary Synthetic Route (Retrosynthesis)

The most reliable route avoids early-stage introduction of the free amine to prevent self-polymerization or intermolecular SNAr.

  • Precursor: 4-Fluoropyrimidine-2-carbonitrile .

  • Transformation: Controlled reduction of the nitrile group.

    • Reagents: Borane-THF (B₂H₆) or catalytic hydrogenation (H₂/Pd-C) under acidic conditions (to protect the product amine immediately as a salt).

    • Critical Control: Avoid strong basic conditions during workup to prevent hydrolysis of the fluorine.

2.2 Stability & Handling (The "Fluorine Effect")

The 4-position fluorine is a leaving group .

  • Incompatibility: Do not dissolve in nucleophilic solvents (e.g., Methanol, Ethanol) if heating is required. The solvent will displace the fluorine to form 4-methoxy/ethoxypyrimidine.

  • Preferred Solvents: DCM, THF, Acetonitrile, DMF (at low temp).

  • Self-Reactivity: The primary amine of one molecule can attack the 4-position of another, leading to polymerization. Always store as a salt or dilute solution.

Synthesis Start Precursor: 4-Fluoropyrimidine-2-carbonitrile Step1 Reduction (H2/Pd or BH3) *Acidic Conditions* Start->Step1 Controlled Reduction Product Target: (4-Fluoropyrimidin-2-yl)methanamine (Salt Form) Step1->Product Isolation as HCl SideRxn Side Reaction: SNAr Displacement Product->SideRxn Heat + Nucleophile (ROH/RNH2) Impurity Impurity: 4-Alkoxypyrimidine derivative SideRxn->Impurity

Figure 2: Synthetic workflow and critical degradation pathway. Maintaining acidic conditions during reduction prevents self-condensation.

Part 3: Analytical Validation

To validate the identity of (4-Fluoropyrimidin-2-yl)methanamine, use the following spectroscopic markers.

3.1 Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Expected Peak:

    • [M+H]⁺: 128.06 m/z.

    • Note: If synthesized in alcohol, watch for artifacts at [M+H]⁺ = 140 (Methoxy displacement).

3.2 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Methylene (-CH₂-): Singlet/Doublet around δ 3.8–4.0 ppm.

    • Pyrimidine Ring: Two protons.[2] The proton at C5 (adjacent to F) will show complex coupling (coupling to F and C6-H).

  • ¹⁹F NMR:

    • Diagnostic singlet/multiplet typically around -60 to -70 ppm (relative to CFCl₃), confirming the presence of the fluorine on the aromatic ring.

Part 4: Drug Discovery Applications
4.1 Bioisosterism & Metabolic Stability

The 4-fluoro group is not merely a halogen; it is a metabolic shield.

  • Blockade: It blocks the C4 position from oxidative metabolism (e.g., by Cytochrome P450), extending the half-life of the scaffold.

  • pKa Modulation: The electron-withdrawing fluorine lowers the pKa of the pyrimidine ring nitrogens, reducing non-specific binding to plasma proteins compared to the non-fluorinated analog.

4.2 Scaffold Hopping

This amine is a bioisostere for:

  • (Pyrazin-2-yl)methanamine.

  • (Pyridin-2-yl)methanamine.[1]

  • Benzylamine (with reduced lipophilicity).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97301752, (4-Fluoropyrimidin-2-yl)methanamine. Retrieved from [Link]

  • American Elements. (2-Fluoropyridin-4-yl)methanamine hydrochloride Product Specifications. (Analogous chemistry reference). Retrieved from [Link]

Sources

Exploratory

(4-Fluoropyrimidin-2-yl)methanamine IUPAC name

An In-depth Technical Guide to (4-Fluoropyrimidin-2-yl)methanamine for Researchers, Scientists, and Drug Development Professionals Introduction (4-Fluoropyrimidin-2-yl)methanamine is a fluorinated heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Fluoropyrimidin-2-yl)methanamine for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluoropyrimidin-2-yl)methanamine is a fluorinated heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure combines a pyrimidine ring, a privileged scaffold in numerous biologically active molecules, with a fluorine atom, which can confer desirable pharmacokinetic and pharmacodynamic properties. The presence of a primary amine provides a versatile reactive handle for further molecular elaboration. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its role as a key building block in drug discovery and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-fluoropyrimidin-2-yl)methanamine.[1]

Chemical and Physical Properties

The fundamental properties of (4-Fluoropyrimidin-2-yl)methanamine are summarized below. These computed properties provide a baseline for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
IUPAC Name (4-fluoropyrimidin-2-yl)methanamine[1]
Molecular Formula C₅H₆FN₃[1]
Molecular Weight 127.12 g/mol [1]
Monoisotopic Mass 127.05457537 Da[1]
XLogP3 -0.5[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 51.8 Ų[1]

Synthesis and Purification

Proposed Synthetic Pathway

A likely approach involves the cyclocondensation of an appropriate amidine with a fluorinated three-carbon building block, such as potassium (Z)-2-cyano-2-fluoroethenolate.[2] This method avoids the use of harsh, late-stage fluorinating agents.[2]

Synthetic_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Amidine_HCl Amidine Hydrochloride Cyclocondensation Cyclocondensation Amidine_HCl->Cyclocondensation Fluoroenolate Potassium (Z)-2-cyano-2-fluoroethenolate Fluoroenolate->Cyclocondensation Target (4-Fluoropyrimidin-2-yl)methanamine Cyclocondensation->Target Purification

Caption: Proposed synthetic workflow for (4-Fluoropyrimidin-2-yl)methanamine.

General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar 4-aminopyrimidines.[2]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve the appropriate amidine hydrochloride in a suitable solvent such as ethanol or isopropanol.

  • Addition of Reagents: To this solution, add a stoichiometric equivalent of potassium (Z)-2-cyano-2-fluoroethenolate.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography on silica gel to yield the final product.

Purification

Purification of aminopyrimidine derivatives is typically achieved through standard laboratory techniques.

  • Column Chromatography: Flash chromatography using a silica gel stationary phase and a gradient of solvents (e.g., ethyl acetate in hexanes) is a common method for purification.[3]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be employed to obtain highly pure material.

  • Preparative HPLC: For challenging separations or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) can be utilized.

Spectroscopic Characterization

Unambiguous structural confirmation is critical. While specific experimental spectra for (4-Fluoropyrimidin-2-yl)methanamine are not provided in the search results, the expected NMR chemical shifts can be predicted based on the analysis of analogous structures.[4]

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity
~8.4d
~6.8d
~4.0s
~1.8br s
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~165 (d, ¹JCF ≈ 250 Hz)Pyrimidine C-4
~160Pyrimidine C-2
~158Pyrimidine C-6
~105 (d, ²JCF ≈ 25 Hz)Pyrimidine C-5
~45-CH₂-

Chemical Reactivity and Applications in Drug Development

(4-Fluoropyrimidin-2-yl)methanamine possesses two key reactive sites: the primary amine and the fluorinated pyrimidine ring. This dual reactivity makes it a valuable and versatile building block for creating diverse molecular architectures.

Reactivity of the Amine Group

The primary amine is a nucleophilic center and can undergo a variety of common transformations, including:

  • Acylation/Amide Bond Formation: Reaction with carboxylic acids, acid chlorides, or activated esters to form amides. This is a cornerstone of medicinal chemistry for linking molecular fragments.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reactivity of the Fluoropyrimidine Ring

The fluorine atom at the 4-position of the pyrimidine ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the ring nitrogens.[5] This allows for the introduction of a wide range of substituents.

  • SₙAr with O-, N-, and S-Nucleophiles: The fluorine can be displaced by alkoxides, phenoxides, amines, and thiols, providing access to a diverse array of 4-substituted pyrimidines. The regioselectivity of such reactions on di- or tri-halopyrimidines can often be controlled by reaction conditions.[6]

Reactivity cluster_amine Amine Reactions cluster_snar SₙAr Reactions Start (4-Fluoropyrimidin-2-yl)methanamine Acylation Acylation (R-COCl) Start->Acylation Reductive_Amination Reductive Amination (R-CHO, [H]) Start->Reductive_Amination SnAr Nucleophilic Aromatic Substitution (Nu⁻) Start->SnAr Amide Amide Derivative Acylation->Amide Sec_Amine Secondary Amine Reductive_Amination->Sec_Amine Substituted_Pyrimidine 4-Substituted Pyrimidine SnAr->Substituted_Pyrimidine

Caption: Key reaction pathways for (4-Fluoropyrimidin-2-yl)methanamine.

Application as a Privileged Scaffold in Drug Discovery

The aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[7] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Aminopyrimidine derivatives have been successfully developed as inhibitors for a wide range of kinases, including Aurora kinases and IRAK4.[8][9] The pyrimidine core often serves as a hinge-binding motif, forming key hydrogen bonds with the protein backbone in the ATP-binding pocket.

Drug_Discovery Building_Block (4-Fluoropyrimidin-2-yl)methanamine Coupling Amide Coupling (e.g., with a substituted benzoic acid) Building_Block->Coupling Kinase_Inhibitor Potential Kinase Inhibitor Coupling->Kinase_Inhibitor

Caption: Role as a building block in the synthesis of potential kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (4-Fluoropyrimidin-2-yl)methanamine. The following information is a summary compiled from available safety data sheets.

Safety Aspect Recommendation
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[5]
Handling Use only in a well-ventilated area, preferably in a fume hood. Avoid direct contact with the substance. Avoid breathing vapors or mists.[5]
Storage Store in a cool, well-ventilated area. Keep the container tightly closed. Store under an inert atmosphere (e.g., Argon).[5]
First Aid (Skin Contact) Remove contaminated clothing. Drench the affected skin with running water for at least 10 minutes. Consult a doctor.[5]
First Aid (Eye Contact) Bathe the eye with running water for 15 minutes. Consult a doctor.[5]
First Aid (Ingestion) Wash out the mouth with water. Do not induce vomiting. If conscious, give half a liter of water to drink. Consult a doctor.[5]
First Aid (Inhalation) Remove the casualty from exposure. Consult a doctor.[5]
Fire Extinguishing Media Carbon dioxide, dry chemical powder, foam.[5]

Hazard Statements: May cause skin and serious eye irritation.[5] In combustion, it may emit toxic fumes of carbon oxides and nitrogen oxides.[5]

Conclusion

(4-Fluoropyrimidin-2-yl)methanamine is a valuable and versatile building block for medicinal chemistry and drug development. Its combination of a fluorinated pyrimidine core and a primary amine handle allows for the synthesis of a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their drug discovery programs.

References

  • ScienceOpen. Supporting Information: Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. [Online]. Available at: [Link]

  • de la Torre, K. et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–453. [Online]. Available at: [Link]

  • ResearchGate. (2025). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. [Online]. Available at: [Link]

  • Ranjbarkarimi, R. et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 42(10), 8031-8039. [Online]. Available at: [Link]

  • Tadayon, S. et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3469. [Online]. Available at: [Link]

  • Kawabata, T. Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. [Online]. Available at: [Link]

  • Harris, S. F. et al. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 917–922. [Online]. Available at: [Link]

  • ResearchGate. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. [Online]. Available at: [Link]

  • Organic Syntheses. 4-ACETYLPYRIDINE. [Online]. Available at: [Link]

  • ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Online]. Available at: [Link]

  • Senshu University. Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Online]. Available at: [Link]

  • Chen, S. et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 363–373. [Online]. Available at: [Link]

  • SciSpace. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Online]. Available at: [Link]

  • Hypha Discovery. Purification. [Online]. Available at: [Link]

  • PubChem. (4-Fluoropyrimidin-2-yl)methanamine. [Online]. Available at: [Link]

  • Progress in Medicinal Chemistry. Pyrrolopyrimidines. [Online]. Available at: [Link]

  • Li, S. et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1362–1378. [Online]. Available at: [Link]

  • Cytiva. Protein Purification. [Online]. Available at: [Link]

  • Höfle, G. et al. (1978). 4‐Dialkylaminopyridines as Highly Active Acylation Catalysts. [New synthetic method (25)]. Angewandte Chemie International Edition in English, 17(8), 569-583. [Online]. Available at: [Link]

  • Semantic Scholar. (2023). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. [Online]. Available at: [Link]

  • ResearchGate. (2018). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. [Online]. Available at: [Link]

  • Wageningen University & Research. Techniques for Enzyme Purification. [Online]. Available at: [Link]

  • Wang, C. et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2463–2477. [Online]. Available at: [Link]

  • Li, X. et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 108–118. [Online]. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Advances in Acylation Methodologies Enabled by Oxyma-Based Reagents. [Online]. Available at: [Link]

  • MDPI. (2023). Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Online]. Available at: [Link]

Sources

Foundational

Technical Guide: (4-Fluoropyrimidin-2-yl)methanamine in Medicinal Chemistry

This is a comprehensive technical guide on (4-Fluoropyrimidin-2-yl)methanamine , structured for researchers and medicinal chemists. Executive Summary: The Bifunctional Scaffold (4-Fluoropyrimidin-2-yl)methanamine (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on (4-Fluoropyrimidin-2-yl)methanamine , structured for researchers and medicinal chemists.

Executive Summary: The Bifunctional Scaffold

(4-Fluoropyrimidin-2-yl)methanamine (CAS: 1373223-26-7) is a specialized heterocyclic building block characterized by two distinct reactive centers: a nucleophilic primary amine tethered to the C2 position and an electrophilic fluorinated carbon at the C4 position.

In modern drug discovery, this molecule serves as a "linchpin intermediate." It allows for the rapid construction of polysubstituted pyrimidine libraries—a privileged scaffold in kinase inhibitors (e.g., CDK, PLK4, and c-Met pathways) and GPCR modulators. Its value lies in the orthogonal reactivity of its functional groups, enabling sequential, controlled functionalization without the need for extensive protecting group manipulations.

PropertyData
IUPAC Name (4-Fluoropyrimidin-2-yl)methanamine
CAS Number 1373223-26-7
Molecular Formula

Molecular Weight 127.12 g/mol
Key Features High

reactivity (C4-F); Primary Amine Linker (C2)
Storage Store as HCl salt at -20°C (Hygroscopic, prone to self-condensation)

Chemical Architecture & Reactivity Profile

The Fluorine "Warhead" (C4 Position)

The fluorine atom at the 4-position is not merely a metabolic blocker; it is a highly activated leaving group designed for Nucleophilic Aromatic Substitution (


) .
  • Mechanism: The electronegativity of the pyrimidine nitrogens (N1/N3) works synergistically with the fluorine atom to deplete electron density at C4.

  • Reactivity Order: In

    
     reactions on pyrimidines, the leaving group ability typically follows the order 
    
    
    
    . This is because the highly electronegative fluorine stabilizes the anionic Meisenheimer intermediate, which is often the rate-determining step.
  • Selectivity: The C4 position is significantly more electrophilic than the C2 position, allowing for regioselective substitution if other halogens were present (though in this specific molecule, C2 is alkylated).

The Methanamine "Anchor" (C2 Position)

The C2-methanamine moiety acts as a flexible linker.

  • Basicity: The amine is separated from the electron-deficient ring by a methylene bridge, maintaining its nucleophilicity and basicity (approx. pKa ~9-10), similar to benzylamine.

  • Role: It typically serves as the first point of attachment to a larger drug scaffold via amide coupling, reductive amination, or sulfonylation.

Stability Warning: Self-Condensation

Critical Insight: As a free base, this molecule is unstable. The nucleophilic amine of Molecule A can attack the electrophilic C4-position of Molecule B, leading to polymerization.

  • Protocol: Always handle as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt . Neutralize in situ only when the electrophilic partner for the amine is present.

Strategic Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal fragment for "SAR by Catalog" approaches.

  • Step 1 (Anchoring): The amine is coupled to a core scaffold (e.g., a hinge-binding motif for a kinase).

  • Step 2 (Diversification): The C4-fluorine is displaced by a library of amines, alkoxides, or thiols to explore the solvent-exposed region of the protein pocket.

Kinase Inhibitor Synthesis

Pyrimidines are ubiquitous in kinase inhibitors (e.g., Palbociclib , Abemaciclib ). The (4-fluoropyrimidin-2-yl)methanamine unit allows for the synthesis of "2-aminopyrimidine-like" inhibitors where the connectivity is extended.

  • Target Examples: PLK4 (Polo-like kinase 4) and c-Met inhibitors often utilize 2-substituted pyrimidines to form hydrogen bonds with the kinase hinge region [1, 2].

Bioisosterism

The pyrimidin-2-yl-methylamine motif is often used as a bioisostere for:

  • Benzylamine: Reducing lipophilicity (LogP) and improving aqueous solubility due to the pyrimidine nitrogens.

  • Pyridin-2-yl-methylamine: Modulating pKa and metabolic susceptibility.

Experimental Protocols

Synthesis of the Building Block

Note: Commercial availability is high, but in-house synthesis is required for isotopologues or specific derivatives.

Route: Reduction of 2-Cyano-4-fluoropyrimidine.

  • Precursor: 2-Cyano-4-fluoropyrimidine (prepared from 2,4-difluoropyrimidine via stoichiometric KCN substitution, favoring C2 displacement due to steric/electronic control, though mixtures often occur).

  • Reduction:

    • Reagent: Borane-THF (

      
      ) or 
      
      
      
      / Raney Nickel.
    • Conditions: 0°C to RT, THF solvent.

    • Workup: Acidic quench (MeOH/HCl) to isolate the stable amine hydrochloride salt.

General Protocol: Amide Coupling (The "Anchor" Step)

Objective: Attach the methanamine to a carboxylic acid core (


).
  • Activation: Dissolve

    
     (1.0 equiv) in DMF/DCM. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 min.
    
  • Addition: Add (4-fluoropyrimidin-2-yl)methanamine HCl (1.1 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with

    
     (aq), 
    
    
    
    , and Brine. Dry over
    
    
    .
    • Note: The C4-F survives standard peptide coupling conditions.

General Protocol: Diversification (The "Warhead" Step)

Objective: Displace the C4-F with a secondary amine (


).
  • Setup: Dissolve the amide-coupled intermediate (from 4.2) in DMSO or NMP (0.1 M).

  • Reagents: Add Excess Amine

    
     (2–5 equiv) and DIPEA (3 equiv).
    
    • Catalysis: If the nucleophile is weak, add

      
       or 
      
      
      
      and heat.
  • Conditions: Heat to 80–100°C for 1–12 hours.

    • Observation: Fluoride displacement is generally faster than chloride displacement, often proceeding at lower temperatures.

  • Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Visualizations

Reaction Logic Flow

The following diagram illustrates the orthogonal reactivity strategy:

G cluster_0 Orthogonal Functionalization Strategy Start (4-Fluoropyrimidin-2-yl) methanamine (HCl Salt) Step1 Intermediate A (Amide/Linker Attached) Start->Step1 Coupling (Amine Reactivity) Reagents: R-COOH, HATU, DIPEA SelfPoly Polymerization/Degradation Start->SelfPoly Free Base / Improper Storage Product Final Library Compound (Diversified at C4) Step1->Product SnAr Displacement (C4-F Reactivity) Reagents: R2-NH2, Heat, DMSO

Caption: Sequential functionalization strategy utilizing the C2-amine for anchoring and the C4-fluorine for library diversification.

Synthesis Pathway

The retrosynthetic logic for accessing the building block:

Synthesis Precursor 2,4-Difluoropyrimidine Intermediate 2-Cyano-4-fluoropyrimidine Precursor->Intermediate KCN (1 eq), 0°C (Regioselective for C2) Target (4-Fluoropyrimidin-2-yl) methanamine HCl Intermediate->Target BH3·THF or H2/Raney-Ni HCl Workup

Caption: Primary synthetic route via selective cyanation and reduction.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: National Institutes of Health (PMC) URL:[Link]

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors. Source: MDPI (Molecules) URL:[Link]

  • Nucleophilic Aromatic Substitution: Mechanism and Reactivity. Source: Master Organic Chemistry URL:[Link]

  • PubChem Compound Summary: (4-Fluoropyrimidin-2-yl)methanamine. Source: PubChem URL:[Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of (4-Fluoropyrimidin-2-yl)methanamine

Document ID: AN-FPMA-2026-02 Abstract This document provides a detailed technical guide for the synthesis of (4-Fluoropyrimidin-2-yl)methanamine, a critical building block in contemporary medicinal chemistry. The pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-FPMA-2026-02

Abstract

This document provides a detailed technical guide for the synthesis of (4-Fluoropyrimidin-2-yl)methanamine, a critical building block in contemporary medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of therapeutics for oncology, infectious diseases, and neurological disorders, while the strategic incorporation of fluorine can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide focuses on the prevalent and final synthetic step: the reduction of the nitrile precursor, 4-fluoro-2-cyanopyrimidine. We present and contrast two primary methodologies: metal hydride reduction using Lithium Aluminum Hydride (LiAlH₄) and heterogeneous catalytic hydrogenation. For each method, we provide in-depth mechanistic insights, step-by-step protocols, comparative data, and process safety considerations to aid researchers in selecting and executing the optimal synthetic strategy.

Introduction: Significance and Synthetic Strategy

(4-Fluoropyrimidin-2-yl)methanamine is a primary amine derivative of a fluorinated pyrimidine. Such structures are of high interest to drug development professionals due to their ability to form key hydrogen bonds and act as bioisosteres for other aromatic systems, often improving drug properties.[2][4] The fluorine atom, in particular, can modulate pKa, improve metabolic stability, and enhance binding affinity.[5]

The most direct and common synthetic approach to this target molecule involves the reduction of a nitrile group on the corresponding pyrimidine core. This strategy is efficient and relies on well-established chemical transformations.

Synthetic_Workflow cluster_precursor Precursor Synthesis cluster_reduction Core Reaction: Nitrile Reduction Precursor 2,4-Dihalopyrimidine or other suitable starting material Nitrile 4-Fluoro-2-cyanopyrimidine Precursor->Nitrile [Common Routes: SNAr, Cyclocondensation] Product (4-Fluoropyrimidin-2-yl)methanamine Nitrile->Product Reduction (This Guide's Focus)

Caption: Overall synthetic workflow for (4-Fluoropyrimidin-2-yl)methanamine.

Method A: Metal Hydride Reduction

Reduction by strong metal hydrides, particularly Lithium Aluminum Hydride (LiAlH₄ or LAH), is a powerful and rapid method for converting nitriles to primary amines on a laboratory scale.[6]

Mechanistic Rationale

The reduction proceeds via two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group.[6][7] The initial addition forms an intermediate imine anion, which is complexed to aluminum. A second hydride addition reduces this intermediate to a diamidoaluminate complex. Aqueous workup is then required to hydrolyze the aluminum-nitrogen bonds and liberate the final primary amine.

LAH_Reduction_Mechanism Start 4-Fluoro-2-cyanopyrimidine R-C≡N Intermediate1 Imine Anion Complex [R-CH=N-AlH₃]⁻Li⁺ Start:f1->Intermediate1:f0 1. Hydride Attack LAH LiAlH₄ LAH->Start:f1 LAH->Intermediate1:f0 Intermediate2 Diamidoaluminate Complex [R-CH₂-N(AlH₃)₂]⁻Li⁺ Intermediate1:f0->Intermediate2:f0 2. Second Hydride Attack Product (4-Fluoropyrimidin-2-yl)methanamine R-CH₂NH₂ Intermediate2:f0->Product:f0 3. Hydrolysis Workup H₂O / H⁺ Workup Workup->Intermediate2:f0

Caption: Simplified mechanism of nitrile reduction using LiAlH₄.

Detailed Experimental Protocol: LiAlH₄ Reduction

WARNING: Lithium Aluminum Hydride is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents.[8] All procedures must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen/argon inlet.

  • Reagent Preparation: In the flask, prepare a suspension of LiAlH₄ (1.2 to 1.5 molar equivalents) in anhydrous tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 4-fluoro-2-cyanopyrimidine (1.0 molar equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C. The rate of addition should be controlled to manage any exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is typically rapid but may be gently heated to reflux (approx. 65 °C for THF) for 1-4 hours to ensure completion.[8] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching (Workup): Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% (w/v) aqueous sodium hydroxide (NaOH)

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used). This procedure, known as the Fieser workup, is designed to produce a granular, easily filterable aluminum salt precipitate.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes until a white, granular precipitate forms. Filter the solid salts through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Fluoropyrimidin-2-yl)methanamine. Further purification can be achieved by column chromatography on silica gel or distillation if applicable.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation is a scalable, "greener" alternative for nitrile reduction, widely used in industrial processes.[9] This method offers excellent functional group tolerance compared to metal hydrides.

Mechanistic Rationale

The reaction involves the heterogeneous catalysis of hydrogen gas (H₂) on the surface of a metal catalyst. Both the nitrile and H₂ adsorb onto the catalyst surface, where the H-H bond is cleaved. The reduction occurs in a stepwise manner, first to an intermediate imine, which is then further hydrogenated to the primary amine. A significant challenge is preventing the newly formed primary amine from reacting with the imine intermediate, which leads to the formation of secondary amine impurities.[9][10]

Strategies to Improve Selectivity for Primary Amines:

  • Addition of Ammonia: Gaseous or liquid ammonia is often used to suppress secondary amine formation by competitively inhibiting the reaction of the product with the imine intermediate.[10]

  • Catalyst Choice: Raney Nickel and Cobalt catalysts are often favored for their high selectivity towards primary amines.[11] Palladium and Platinum catalysts are also effective but may require more optimization.[12]

  • Solvent and Additives: The choice of solvent (e.g., methanol, ethanol, THF) and the presence of basic or acidic additives can influence selectivity.

Detailed Experimental Protocol: Catalytic Hydrogenation

WARNING: Hydrogen gas is highly flammable and can form explosive mixtures with air. Catalysts like Raney Nickel and Palladium on Carbon can be pyrophoric, especially after use.[9] This procedure must be performed in a well-ventilated fume hood using appropriate high-pressure equipment (e.g., a Parr shaker or autoclave).

  • Apparatus Setup: Charge a high-pressure reactor vessel with 4-fluoro-2-cyanopyrimidine (1.0 molar equivalent) and a suitable solvent (e.g., methanolic ammonia or ethanol).

  • Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., Raney® Nickel, 5-10 wt%; or 10% Pd/C, 1-5 mol%) to the vessel. The catalyst should be added under a stream of inert gas if it is pyrophoric.

  • Reaction: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 3-10 bar).

  • Execution: Begin vigorous stirring or shaking and heat the reaction to the target temperature (e.g., 40-80 °C). The reaction progress can be monitored by the uptake of hydrogen.

  • Workup: Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry in the air; keep it solvent-wet to prevent ignition.[9]

  • Purification: Concentrate the filtrate under reduced pressure to afford the crude product. Purify as described in the LiAlH₄ protocol.

Comparative Analysis and Data

The choice between LiAlH₄ reduction and catalytic hydrogenation depends on the scale of the synthesis, available equipment, and the presence of other functional groups in the molecule.

ParameterMethod A: LiAlH₄ ReductionMethod B: Catalytic Hydrogenation
Typical Scale Laboratory (mg to g)Laboratory & Industrial (g to kg)
Reagents LiAlH₄, Anhydrous EthersH₂ Gas, Metal Catalyst (e.g., Ra-Ni, Pd/C)
Conditions 0 °C to 65 °C, Atmospheric Pressure25 °C to 100 °C, 3-10+ bar H₂ Pressure
Selectivity High for primary amine; reduces many other functional groups (esters, acids, ketones).[6]Can be highly selective for primary amine with optimization; tolerates many functional groups.[13]
Yield (Typical) 70-90%80-95%
Safety Concerns Pyrophoric reagent, violent reaction with water, H₂ evolution during quench.[8]Flammable H₂ gas, high pressure, pyrophoric catalysts.[9]
Advantages Rapid reaction, simple equipment.Scalable, high atom economy, "greener," good functional group tolerance.
Disadvantages Hazardous reagents, difficult workup, poor atom economy, low functional group tolerance.Requires specialized high-pressure equipment, catalyst optimization may be needed, potential for catalyst poisoning.

Conclusion

The synthesis of (4-Fluoropyrimidin-2-yl)methanamine is most effectively achieved via the reduction of its nitrile precursor. For small-scale, rapid synthesis where functional group compatibility is not a concern, Lithium Aluminum Hydride offers a reliable route. For larger-scale production, improved safety, and syntheses involving sensitive functional groups, catalytic hydrogenation is the superior and more industrially viable method. The protocols and data provided herein serve as a comprehensive guide for researchers to make informed decisions and successfully execute the synthesis of this valuable chemical intermediate.

References

  • Yu-Xiu, L., Ming-Bo, C., Qi-Qi, Z., Qing-Min, W., Ying, L., & Run-Qiu, H. (Year not available). Reduction of Pyrimidine Derivatives by LiAlH₄. Journal of Chemical Research. Available at: [Link]

  • University of the West Indies at Mona. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Department of Chemistry. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry. Available at: [Link]

  • Tada, S., Komatsuzaki, K., Nakano, K., & Nagamine, T. (2014). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Journal of the American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Ichikawa, T., et al. (2017). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO₂‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Chemistry – A European Journal. Available at: [Link]

  • F. Hoffmann-La Roche AG. (2015). Catalytic hydrogenation of nitriles. Google Patents (WO2015071230A1).
  • Ineos. (n.d.). Nitrile Reduction. Wordpress. Available at: [Link]

  • Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Catalysts. Available at: [Link]

  • LibreTexts Chemistry. (n.d.). 13.8. Reductions of Acyl Compounds Using Hydrides. Introduction to Organic Chemistry. Available at: [Link]

  • Martínez-Montero, L., et al. (2016). Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. ChemCatChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (4-Fluoropyrimidin-2-yl)methanamine. PubChem Compound Database. Available at: [Link]

  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • D'Alonzo, D., et al. (2014). Synthesis of 4'-deoxy-4'-fluoro neamine and 4'-epi-4'-deoxy-4'-fluoro neamine. MedChemComm. Available at: [Link]

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available at: [Link]

  • Dietz, J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Brown, D. G., & Wobst, P. M. (2021). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]

  • Kumar, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

  • Le, C. M., et al. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF₂. Organic Syntheses. Available at: [Link]

  • DSM IP Assets B.V. (2013). Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office (EP2307355B1). Available at: [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Altman, R. A. (2018). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

Application

Application Note: Chemoselective Derivatization of (4-Fluoropyrimidin-2-yl)methanamine for Biological Screening

Abstract This guide details the strategic derivatization of (4-Fluoropyrimidin-2-yl)methanamine , a high-value pharmacophore for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). The pyrimidine co...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the strategic derivatization of (4-Fluoropyrimidin-2-yl)methanamine , a high-value pharmacophore for Fragment-Based Drug Discovery (FBDD) and High-Throughput Screening (HTS). The pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly for kinase and GPCR inhibition.[1] This protocol focuses on the chemoselective functionalization of the exocyclic primary amine (Vector 1) while preserving the nucleophile-sensitive C4-fluorine motif. We further describe a "Secondary Diversification" strategy, utilizing the C4-fluorine as a latent handle for Nucleophilic Aromatic Substitution (


), enabling the rapid synthesis of 2,4-disubstituted pyrimidine libraries.

Chemical Biology Context & Strategic Analysis

The "Privileged" Pyrimidine Scaffold

The pyrimidine heterocycle is ubiquitous in FDA-approved therapeutics (e.g., Rosuvastatin, Imatinib). The specific isomer (4-Fluoropyrimidin-2-yl)methanamine offers two distinct vectors for structure-activity relationship (SAR) exploration:

  • The Methanamine Handle (Vector 1): A nucleophilic primary amine separated from the ring by a methylene spacer. This spacer decouples the amine's electronic impact from the ring, allowing for diverse amide/urea/sulfonamide connections without drastically altering the ring's electronics.

  • The C4-Fluorine (Vector 2 / Warhead):

    • Bioisostere Mode: Fluorine mimics hydrogen sterically but blocks metabolic oxidation (CYP450) and modulates lipophilicity (

      
      ).
      
    • Reactivity Mode: Due to the electron-deficient nature of the pyrimidine ring (two nitrogen atoms withdrawing density), the C4-fluorine is highly activated for

      
      .
      
The Reactivity Paradox (Critical Design Consideration)

The primary challenge in handling this scaffold is the C4-Fluorine lability . While C-F bonds are typically inert, the 1,3-diazine system activates the 4-position.

  • Risk: Use of harsh bases (e.g., NaOH, unbuffered alkoxides) or high heat during amine derivatization can lead to hydrolysis (yielding the inactive 4-pyridone) or polymerization (intermolecular attack).

  • Solution: Protocols must utilize mild, non-nucleophilic bases (e.g., DIPEA, TEA) and controlled temperatures to functionalize the amine exclusively.

Experimental Workflows (Visualized)

The following diagram outlines the divergent synthesis pathways.

G Start (4-Fluoropyrimidin-2-yl) methanamine (Scaffold) Amide Pathway A: Amide Coupling (HATU/DIPEA) Start->Amide Vector 1 Urea Pathway B: Urea Formation (Isocyanates) Start->Urea Vector 1 RedAm Pathway C: Reductive Amination (STAB/Aldehyde) Start->RedAm Vector 1 Lib1 Library 1: Fluorinated Analogs (Metabolic Stability) Amide->Lib1 Urea->Lib1 RedAm->Lib1 SnAr Pathway D (Optional): Secondary Diversification (Displacement of F) Lib1->SnAr Vector 2 (Post-functionalization) Lib2 Library 2: 2,4-Diaminopyrimidines (Kinase Inhibitors) SnAr->Lib2

Figure 1: Divergent synthesis workflow. Pathways A-C preserve the fluorine; Pathway D utilizes it for secondary library expansion.

Detailed Protocols

Protocol A: Chemoselective Amide Coupling (Library Generation)

Goal: Create a diverse amide library while strictly preserving the C4-Fluorine bond.

Reagents:

  • Scaffold: (4-Fluoropyrimidin-2-yl)methanamine hydrochloride (1.0 equiv)

  • Carboxylic Acids (

    
    ): Diverse set (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv) [Preferred over EDC due to faster kinetics at RT]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA (Dimethylacetamide)

Step-by-Step Methodology:

  • Pre-activation: In a 96-well deep-well plate or reaction vial, dissolve the carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 equiv) and DIPEA (1.0 equiv). Shake/stir at Room Temperature (RT) for 5 minutes.

    • Expert Insight: Pre-activation ensures the active ester forms before the amine is introduced, minimizing exposure of the scaffold to free base.

  • Scaffold Addition: Prepare a stock solution of (4-Fluoropyrimidin-2-yl)methanamine HCl in DMF. Add this solution (1.0 equiv) to the reaction mixture.

  • Base Adjustment: Immediately add the remaining DIPEA (2.0 equiv).

    • Critical Control: Do not exceed 3.5 equiv of total base. Excess base increases the risk of Fluorine hydrolysis by trace water.

  • Incubation: Seal the plate/vial and shake at RT for 2–4 hours .

    • Warning:Do NOT heat. Heating >40°C promotes

      
       side reactions.
      
  • Quench & Workup:

    • Add water (3x reaction volume) to precipitate the product (if hydrophobic).

    • Alternatively, for solution-phase screening: Dilute with DMSO to final screening concentration.

  • QC: Check LCMS. The Fluorine atom provides a distinct mass signature.

Protocol B: Urea Synthesis (High-Yield / No Coupling Reagents)

Goal: Access urea-linked analogs, common in kinase inhibitors (e.g., Sorafenib mimics).

Reagents:

  • Scaffold: (4-Fluoropyrimidin-2-yl)methanamine (free base preferred, or HCl with extra base)

  • Isocyanates (

    
    ): (1.05 equiv)
    
  • Solvent: DCM (Dichloromethane) or THF (Tetrahydrofuran)

Methodology:

  • Dissolve the scaffold in anhydrous DCM at 0°C.

  • Add TEA (Triethylamine, 1.1 equiv) only if using the HCl salt. If using free base, omit TEA.

  • Dropwise add the Isocyanate (1.05 equiv).

  • Warm to RT and stir for 1 hour.

  • Self-Validating Step: Ureas often precipitate from DCM. Filter the solid and wash with cold DCM. If soluble, scavenge excess isocyanate with polymer-supported trisamine resin.

Protocol C: The "Fluorine Switch" ( Diversification)

Goal: Utilize the C4-Fluorine as a leaving group to generate 2,4-disubstituted pyrimidines (Vector 2). Note: This is performed after Protocol A or B to prevent cross-reactivity.

Reagents:

  • Substrate: Amide-derivatized 4-fluoropyrimidine (from Protocol A)

  • Nucleophile: Secondary amine (e.g., Morpholine, Piperazine) or Alkoxide

  • Solvent: DMSO or NMP

Methodology:

  • Dissolve the fluorinated substrate in DMSO (0.1 M).

  • Add the Nucleophile (2.0 equiv).

  • Thermal Activation: Heat to 80–100°C for 4–12 hours.

    • Mechanistic Note: The amide group at C2 (via the methylene linker) is electron-neutral/donating, which slightly deactivates the ring compared to the parent. Heat is required to drive the

      
       at C4.
      
  • Monitoring: Monitor by LCMS. The loss of the Fluorine atom (mass shift -19 Da + Nucleophile Mass - 1) confirms substitution.

Quantitative Data & Troubleshooting

Table 1: Reaction Condition Compatibility Matrix

Reaction TypeReagentsTempRisk to C-F BondRecommendation
Amide Coupling HATU / DIPEA25°CLowSafe. Standard protocol.
Amide Coupling Acid Chloride / TEA0°CLowSafe. Maintain low temp.
Reductive Amination NaBH(OAc)3 / AcOH25°CNegligibleSafe. Acidic conditions stabilize F.
Sulfonylation Sulfonyl Chloride / Pyridine>40°CModerateCaution. Pyridine at high temp can displace F.
Saponification LiOH / NaOH / Water>25°CHigh Avoid. Hydrolysis to 4-pyridone is rapid.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 97301752, (4-Fluoropyrimidin-2-yl)methanamine.[2] Retrieved from [Link]

  • Li, W., et al. (2022).[3] Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery.[3] Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Burke, B. J., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines... from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Method

In vitro assay protocols for (4-Fluoropyrimidin-2-yl)methanamine derivatives

An In-Depth Guide to the In Vitro Evaluation of (4-Fluoropyrimidin-2-yl)methanamine Derivatives Abstract The (4-Fluoropyrimidin-2-yl)methanamine scaffold represents a promising chemotype in modern drug discovery, leverag...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Evaluation of (4-Fluoropyrimidin-2-yl)methanamine Derivatives

Abstract

The (4-Fluoropyrimidin-2-yl)methanamine scaffold represents a promising chemotype in modern drug discovery, leveraging the unique properties of the fluoropyrimidine core, which is a cornerstone of various approved therapeutics. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] This guide provides a comprehensive suite of in vitro assay protocols designed to rigorously characterize novel derivatives of this scaffold. We will move from initial target-based screening to complex cellular mechanism-of-action studies, culminating in early ADME-Tox profiling. The protocols herein are presented not merely as steps, but as self-validating systems, with a deep emphasis on the scientific rationale behind experimental design choices to empower researchers in their quest to identify and optimize promising drug candidates.

Introduction: The Rationale for a Structured Assay Cascade

Derivatives of pyrimidine are known to mimic natural pyrimidines, allowing them to interfere with critical biological targets and making them a vital scaffold in the synthesis of novel anti-cancer agents.[3] Specifically, fluoropyrimidines have a long history in oncology, with their primary mechanism often attributed to the inhibition of thymidylate synthase (TYMS) or through incorporation into DNA and RNA.[4] However, the structural motifs present in (4-Fluoropyrimidin-2-yl)methanamine derivatives also suggest a strong potential for targeting protein kinases, a class of enzymes frequently dysregulated in cancer.[3][5]

A successful drug discovery campaign relies on a logical, tiered approach to compound evaluation. This "assay cascade" allows for the efficient screening of many compounds in simpler, high-throughput assays first, followed by more complex, lower-throughput assays for only the most promising hits. This strategy conserves resources and ensures that decision-making is based on a robust and progressively richer dataset.[6][7] This guide is structured to follow such a cascade.

Section 1: Foundational Biochemical Assays for Direct Target Inhibition

The first crucial step is to determine if a compound directly interacts with its intended purified molecular target.[8] Biochemical assays, free from the complexities of a cellular environment, provide the cleanest measure of direct binding and inhibition, which is essential for establishing a preliminary Structure-Activity Relationship (SAR).[8][9] For the (4-Fluoropyrimidin-2-yl)methanamine scaffold, protein kinases are a primary hypothetical target class.

Fluorescence Polarization (FP) Kinase Inhibition Assay

Expertise & Rationale: The FP assay is a homogeneous (no-wash) technique ideal for high-throughput screening (HTS).[10] It measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein.[11] In our context, a fluorescently labeled peptide substrate or ligand binds to the kinase. When the tracer is bound, it tumbles slowly, emitting highly polarized light. An effective inhibitor will prevent this binding, causing the small tracer to tumble rapidly and emit depolarized light. Using far-red tracers is advantageous as it minimizes interference from compound auto-fluorescence and light scattering, which are more common at shorter wavelengths.[11][12]

FP_Kinase_Assay_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Incubation cluster_readout Data Acquisition & Analysis Compound Test Compound (Serial Dilution) Plate Assay Plate (384-well) Compound->Plate Add Kinase Kinase Enzyme Kinase->Plate Add Tracer Fluorescent Tracer Tracer->Plate Add Controls Controls (DMSO, Staurosporine) Controls->Plate Add Reader FP Plate Reader (Ex/Em Filters) Plate->Reader Incubate & Read Analysis Data Analysis (IC50 Calculation) Reader->Analysis Polarization Data

Caption: Workflow for a Fluorescence Polarization (FP) kinase assay.

Detailed Protocol: FP Kinase Assay

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the (4-Fluoropyrimidin-2-yl)methanamine derivatives in 100% DMSO, starting at a 1 mM top concentration.

  • Assay Plate Stamping: Using an acoustic dispenser, transfer 50 nL of each compound concentration into a low-volume 384-well black assay plate. Also include wells with DMSO only (negative control, 0% inhibition) and a known potent kinase inhibitor like Staurosporine (positive control, 100% inhibition).

  • Reaction Mixture Preparation: Prepare a master mix containing the target kinase and the fluorescent tracer in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The specific concentrations of kinase and tracer must be optimized beforehand to ensure a robust assay window.

  • Initiation: Add 10 µL of the reaction mixture to each well of the assay plate.

  • Incubation: Mix the plate on an orbital shaker for 1 minute, then incubate at room temperature for 60 minutes, protected from light.

  • Detection: Read the fluorescence polarization on a suitable plate reader, using appropriate excitation and emission filters for the chosen fluorophore.

  • Data Analysis: Convert the raw polarization values (mP) to percent inhibition relative to the controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[13][14]

Luminescence-Based ATP-Consumption Assay (e.g., ADP-Glo™)

Expertise & Rationale: As an orthogonal validation method, luminescence-based assays confirm kinase inhibition by measuring the depletion of ATP, the kinase's co-substrate.[15] The ADP-Glo™ assay, for instance, is a two-step process. First, the kinase reaction is run, and then a reagent is added to stop the reaction and deplete the remaining ATP. In the second step, a detection reagent converts the ADP generated by the kinase reaction back into ATP, which is then used by a luciferase to produce light. The luminescent signal is directly proportional to kinase activity. This method is highly sensitive and less prone to optical interference than fluorescence-based assays.[15]

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Plating: As described in the FP assay (Section 1.1, steps 1-2).

  • Kinase Reaction:

    • Prepare a reaction mixture containing the target kinase and its specific peptide substrate in kinase reaction buffer.

    • Prepare a separate ATP solution at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).

    • Add 5 µL of the kinase/substrate mix to each well.

    • Initiate the reaction by adding 5 µL of the 2x ATP solution.

  • Incubation: Mix and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30 minutes at room temperature.

  • Detection: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate IC₅₀ values as described for the FP assay. The luminescent signal is proportional to ADP produced, so higher light output corresponds to higher kinase activity.

Compound IDTarget KinaseFP IC₅₀ (nM)ADP-Glo™ IC₅₀ (nM)
FMP-001Kinase A15.218.9
FMP-002Kinase A250.7289.1
FMP-003Kinase A>10,000>10,000
FMP-001Kinase B1,2401,560

Section 2: Cellular Assays for Phenotypic Characterization

After identifying direct inhibitors, the next logical step is to assess their effects in a more biologically relevant system: living cancer cells.[16] Cellular assays measure the overall phenotypic outcome of a compound's action, integrating its ability to cross cell membranes, its stability in the cellular environment, and its effects on complex signaling networks.[17]

Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)

Expertise & Rationale: The CellTiter-Glo® assay is a robust and widely used method for determining the number of viable cells in culture.[18] It is a homogeneous "add-mix-measure" assay that quantifies ATP, an indicator of metabolically active cells.[18] A decrease in ATP is proportional to the degree of cytotoxicity or cytostasis induced by the test compound. The "glow-type" luminescent signal is highly stable (half-life >5 hours), which provides flexibility in plate processing and eliminates the need for dedicated injectors.

Detailed Protocol: CellTiter-Glo® Viability Assay

  • Cell Seeding: Seed cancer cells in a 96-well or 384-well clear-bottom, opaque-walled plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cell plate and add the compound-containing medium to the experimental wells. Include vehicle control (e.g., 0.1% DMSO) and a positive control cytotoxic agent.

  • Incubation: Incubate the plates for 72 hours (or another desired time point) at 37°C, 5% CO₂.

  • Assay Procedure:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.[19][20]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent for 100 µL of medium).[19]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[20]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

  • Detection: Measure luminescence with a plate-reading luminometer.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) value by plotting the percentage of viable cells relative to the vehicle control against the log of compound concentration.

Apoptosis Assay via Annexin V/Propidium Iodide (PI) Staining

Expertise & Rationale: To understand how a compound is killing cells, an apoptosis assay is essential. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is membrane-impermeable.[21] It can only enter cells that have lost membrane integrity, a characteristic of late apoptotic or necrotic cells.[22] This dual-staining method, analyzed by flow cytometry, allows for the differentiation between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[22]

Detailed Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold phosphate-buffered saline (PBS).[22]

  • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1x Binding Buffer to each tube and analyze immediately by flow cytometry.

Compound IDCell LineCell Viability IC₅₀ (µM)Apoptosis Induction (at 1x IC₅₀)
FMP-001HCT116 (Colon)0.85Strong (65% Annexin V+)
FMP-002HCT116 (Colon)15.3Moderate (30% Annexin V+)
FMP-001A549 (Lung)2.1Strong (58% Annexin V+)

Section 3: Cellular Target Engagement

A critical question in drug discovery is whether the observed cellular effects are a result of the compound binding to its intended target.[8] Target engagement assays provide direct evidence of this interaction within the complex milieu of a living cell.[9][23]

Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: CETSA® is a powerful biophysical method that measures ligand binding to a target protein in its native cellular environment.[24] The principle is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure. This stabilization leads to an increase in the protein's melting temperature (Tm). In a CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve to higher temperatures in the presence of the compound confirms target engagement.[25]

CETSA_Workflow cluster_cell_treatment 1. Cell Treatment cluster_heating 2. Thermal Challenge cluster_lysis_analysis 3. Lysis & Analysis cluster_result 4. Result Interpretation Treat Treat cells with Vehicle (DMSO) or Test Compound Heat Aliquot cells and heat to different temperatures (e.g., 40°C - 70°C) Treat->Heat Lysis Lyse cells (e.g., Freeze-thaw) Heat->Lysis Centrifuge Centrifuge to separate soluble vs. aggregated proteins Lysis->Centrifuge SDS_PAGE Western Blot / SDS-PAGE Centrifuge->SDS_PAGE Soluble Fraction Result Quantify band intensity and plot melt curve. A shift indicates engagement. SDS_PAGE->Result

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA®

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Treat with the test compound (e.g., at 10x the cellular IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Thermal Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 10 temperatures from 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the specific target protein in each sample by Western blotting using a target-specific primary antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For both vehicle and compound-treated samples, plot the percentage of soluble protein remaining against the temperature. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Section 4: Early In Vitro ADME Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential for selecting candidates with favorable drug-like characteristics and mitigating the risk of late-stage clinical failure.[6][26][27] These assays predict how a compound might behave in a whole organism.

ADME AssayPurposeKey Insights
Metabolic Stability To assess how quickly the compound is metabolized by liver enzymes (e.g., using human liver microsomes).Predicts in vivo clearance. A high clearance rate may lead to poor drug exposure.
CYP450 Inhibition To determine if the compound inhibits major cytochrome P450 enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[7]Predicts the potential for drug-drug interactions (DDI).[7]
Plasma Protein Binding To measure the extent to which the compound binds to proteins in the blood (e.g., albumin).Only the unbound fraction of a drug is typically active. High binding can affect distribution and efficacy.
Aqueous Solubility To measure the compound's solubility in a physiological buffer.Poor solubility can limit absorption and lead to formulation challenges.

Summary and Integrated Assay Cascade

The characterization of (4-Fluoropyrimidin-2-yl)methanamine derivatives requires a multi-faceted approach. By systematically progressing from direct biochemical inhibition assays to cellular phenotypic and target engagement studies, and finally to early ADME profiling, researchers can build a comprehensive understanding of a compound's potential. This structured cascade ensures that resources are focused on compounds with the highest likelihood of success, ultimately accelerating the path from the laboratory to the clinic.

Assay_Cascade Start Compound Library of (4-Fluoropyrimidin-2-yl)methanamine Derivatives Primary Primary Screen: Biochemical Assay (e.g., FP Kinase Assay) Start->Primary High-Throughput Screening Hit_Confirm Hit Confirmation & IC50 Determination (e.g., ADP-Glo) Primary->Hit_Confirm Validate Hits Cellular Cellular Potency: Viability/Cytotoxicity Assay (e.g., CellTiter-Glo) Hit_Confirm->Cellular Promising Hits ADME Early ADME Profiling (Solubility, Stability, CYP) Hit_Confirm->ADME Characterize Drug-like Properties MoA Mechanism of Action (MoA): Apoptosis & Cell Cycle Assays Cellular->MoA Potent Compounds Target_Engage Cellular Target Engagement (e.g., CETSA) Cellular->Target_Engage MoA->Target_Engage Confirm On-Target Effect MoA->ADME Characterize Drug-like Properties Target_Engage->ADME Characterize Drug-like Properties Lead_Opt Lead Optimization ADME->Lead_Opt Select Candidates

Caption: A logical assay cascade for the evaluation of novel small molecule inhibitors.

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Selvita. (n.d.). In vitro ADME. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]

  • Kovacs, D., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Current Opinion in Drug Discovery & Development, 8(2), 189-196.
  • Vasta, J. D., & Robers, M. B. (2018). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 9(4), 296–299. Retrieved from [Link]

  • Real Research. (n.d.). CellTiter-Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Al-Ostath, S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6681. Retrieved from [Link]

  • Al-Ali, H. (2018). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. Retrieved from [Link]

  • Riedl, S., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 353. Retrieved from [Link]

  • Oslo University Hospital Research. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Selvita. (n.d.). Target Engagement. Retrieved from [Link]

  • Marholz, C., et al. (2015). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. PLOS One, 10(7), e0133433. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • Molecular Devices. (2026, February 16). Fluorescence Polarization (FP). Retrieved from [Link]

  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Al-Jubair, T., et al. (2019). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Scientific Reports, 9, 10769. Retrieved from [Link]

  • Lazar, D. C., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • Matada, G., et al. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Current Drug Discovery Technologies, 18(4), 543-557.
  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • protocols.io. (n.d.). ACE-inhibitory activity assay: IC50. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 11). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • Patel, R., et al. (2024). Novel Fused Pyrimidines as Potent Cyclin-Dependent Kinases Inhibitor for Gastric Adenocarcinoma: Combined In Vitro, In Silico Anticancer Studies. ACS Omega, 9(47), 54831–54845.
  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14, 30358-30368. Retrieved from [Link]

  • ClinPGx. (n.d.). Fluoropyrimidine Pathway, Pharmacodynamics. Retrieved from [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. Retrieved from [Link]

  • de Bono, J. S., & Twelves, C. J. (2001). The oral fluorinated pyrimidines. Investigational New Drugs, 19(1), 41-59.
  • ResearchGate. (2025, August 9). Mechanism of action of fluoropyrimidines: Relevance to the new developments in colorectal cancer chemotherapy. Retrieved from [Link]

  • Gummadi, M. R., et al. (2025). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Molecules, 30(2), 333. Retrieved from [Link]

Sources

Application

High-throughput screening of (4-Fluoropyrimidin-2-yl)methanamine analogs

Application Note: High-Throughput Screening of (4-Fluoropyrimidin-2-yl)methanamine Analogs Abstract This application note details a validated workflow for the high-throughput screening (HTS) and parallel synthesis of (4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of (4-Fluoropyrimidin-2-yl)methanamine Analogs

Abstract

This application note details a validated workflow for the high-throughput screening (HTS) and parallel synthesis of (4-fluoropyrimidin-2-yl)methanamine derivatives. The 4-fluoropyrimidine moiety serves as a highly reactive electrophile for Nucleophilic Aromatic Substitution (


), enabling the rapid generation of diverse kinase-focused libraries. This guide covers the chemical derivatization of the scaffold, automated liquid handling protocols, and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay for hit identification.

Introduction: The Scaffold & The Warhead

The (pyrimidin-2-yl)methanamine core is a "privileged structure" in medicinal chemistry, frequently serving as a hinge-binding motif in ATP-competitive kinase inhibitors (e.g., analogues of Imatinib or focal adhesion kinase inhibitors).

The specific precursor, (4-fluoropyrimidin-2-yl)methanamine , presents a unique dual-functionality:

  • The Anchor (2-methanamine): A stable linker often used to attach solubilizing groups or to interact with the ribose-binding pocket of kinases.

  • The Warhead (4-Fluoro): Unlike its chlorinated counterparts, the 4-fluoro substituent is activated for

    
     reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. This allows for mild, rapid diversification with amine libraries without the need for harsh transition metal catalysts.
    

Scientific Rationale: While 4-chloropyrimidines are common, 4-fluoropyrimidines exhibit superior kinetics in


 reactions with amines (the "element effect"), making them ideal for "in-plate" synthesis where high conversion is required to screen crude reaction mixtures directly.

Phase 1: Library Synthesis (Chemistry)

Objective: Generate a library of 384 analogs by displacing the 4-fluoro group with a diverse set of primary and secondary amines (


).

Critical Reagent Note: To prevent self-polymerization (intermolecular attack of the methanamine onto the 4-fluoro position), the starting material must be Boc-protected at the primary amine: tert-butyl ((4-fluoropyrimidin-2-yl)methyl)carbamate.

Automated Parallel Synthesis Protocol
  • Platform: 384-well polypropylene deep-well plate.

  • Reaction Scale: 50 µL total volume per well.

Step-by-Step Procedure:

  • Scaffold Preparation: Prepare a 0.2 M stock solution of the Boc-protected scaffold in anhydrous DMSO.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine) to the stock solution (2.5 equivalents).

    • Expert Insight: DIPEA acts as a proton scavenger. Inorganic bases like

      
       are less soluble in DMSO-only systems and can cause clogging in liquid handler tips.
      
  • Library Dispensing: Using an acoustic liquid handler (e.g., Echo 650), dispense 10 µL of unique amine monomers (0.25 M in DMSO) into each well of the 384-well plate.

  • Reaction Initiation: Dispense 40 µL of the Scaffold/Base mix into each well.

  • Incubation: Seal plate and incubate at 60°C for 4 hours.

    • Validation: The 4-F displacement is typically complete within 2 hours, but 4 hours ensures >95% conversion for sterically hindered amines.

  • Deprotection (In-situ): Add 10 µL of 4N HCl in Dioxane. Incubate at RT for 1 hour to remove the Boc group.

  • Neutralization: Add 10 µL of 4N NaOH to neutralize prior to biological screening.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Boc-Protected 4-Fluoro Scaffold Dispense Dispense Amine Library (384-well Plate) Start->Dispense React Add Scaffold + DIPEA (SnAr Reaction, 60°C) Dispense->React Check LC-MS QC Check (Random 5% Sampling) React->Check Check->React <90% Conv. Deprotect Acidic Deprotection (HCl/Dioxane) Check->Deprotect >90% Conv. Neutralize Neutralization (NaOH) Deprotect->Neutralize Ready Ready for HTS Neutralize->Ready

Caption: Workflow for the parallel synthesis of pyrimidine analogs via SnAr displacement and Boc-deprotection.

Phase 2: HTS Assay Development (Biology)

Objective: Screen the crude reaction mixtures against a representative kinase target (e.g., CDK2/CyclinA) using TR-FRET.

Methodology: Lanthascreen™ Eu Kinase Binding Assay. This format measures the displacement of a labeled tracer from the kinase active site, detecting ATP-competitive inhibitors (Type I/II).

Assay Plate Setup (384-well Low Volume)
  • Final Assay Volume: 20 µL

  • Controls:

    • Max Signal (Negative Control): Kinase + Tracer + DMSO (No Inhibitor).

    • Min Signal (Positive Control): Kinase + Tracer + Known Inhibitor (e.g., Staurosporine 10 µM).

Pipetting Table:

ComponentConcentration (Final)Volume (µL)Notes
Test Compound 10 µM (approx)0.1 µLTransferred via Acoustic Dispenser
Kinase Buffer 1X5.0 µLHEPES pH 7.5, MgCl2, EGTA, Brij-35
Kinase/Antibody 5 nM / 2 nM5.0 µLPre-mixed Eu-anti-Tag antibody
Tracer 50 nM10.0 µLAlexaFluor™ 647 labeled tracer
Total -20.1 µL Incubate 1 hr @ RT
HTS Decision Logic

HTSLogic Primary Primary Screen (Single Point 10µM) Filter1 Inhibition > 50%? Primary->Filter1 Counter Counter Screen (Selectivity/Aggregation) Filter1->Counter Yes Discard Discard Filter1->Discard No DoseResp Dose Response (10-point IC50) Counter->DoseResp Pass Counter->Discard Fail

Caption: Decision tree for triaging hits from the primary screen through selectivity checks to IC50 determination.

Phase 3: Data Analysis & Validation (E-E-A-T)

Statistical Validation (Z-Prime)

To ensure the assay is robust enough to distinguish hits from noise, calculate the Z-factor (


) for every plate using the controls defined in Section 4.1.


  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : Standard deviation of positive and negative controls.[1][2]
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : Mean of positive and negative controls.[1][2]
    

Interpretation Criteria:

  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    :  Excellent Assay.[1][2][3] Proceed with screening.[3]
    
  • 
    :  Marginal. Re-optimize tracer concentration or incubation time.
    
  • 
    :  Fail. Do not use data.
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Signal Window Tracer degradation or incorrect filter set.Use fresh tracer. Ensure Ex/Em filters match Europium/Alexa647 (340ex / 665em).
High Variability (CV%) Dispensing error or bubble formation.Centrifuge plates at 1000 x g for 1 min after dispensing.
Precipitation Compound insolubility at 10 µM.Reduce screening concentration to 1 µM or increase DMSO tolerance check.
Edge Effects Evaporation.Use breathable plate seals during incubation; avoid using outer wells if severe.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1][4] Journal of Biomolecular Screening.

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry.

  • Lanthascreen™ Eu Kinase Binding Assay User Guide. Thermo Fisher Scientific.

  • Barvian, N. C., et al. (2000). Pyrimidine-2-methanamine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters.

Sources

Method

Analytical Techniques for Characterizing (4-Fluoropyrimidin-2-yl)methanamine

Content Type: Application Note & Protocol Guide Subject: (4-Fluoropyrimidin-2-yl)methanamine (CAS: 1373223-26-7) Audience: Medicinal Chemists, Analytical Scientists, CMC Leads Part 1: Executive Summary & Physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Subject: (4-Fluoropyrimidin-2-yl)methanamine (CAS: 1373223-26-7) Audience: Medicinal Chemists, Analytical Scientists, CMC Leads

Part 1: Executive Summary & Physicochemical Context

(4-Fluoropyrimidin-2-yl)methanamine is a bifunctional heterocyclic building block characterized by a reactive primary amine and an electrophilic fluoropyrimidine core. In drug discovery, it serves as a critical scaffold for fragment-based design and PROTAC linker synthesis. However, its amphiphilic nature (LogP ~ -0.5) and potential for nucleophilic aromatic substitution (


) present unique analytical challenges.

This guide moves beyond standard "Certificate of Analysis" testing to provide a comprehensive structural and purity profiling strategy. We employ a Three-Pillar Analytical Framework :

  • Structural Truth: Multi-nuclear NMR (

    
    ) and HRMS.
    
  • Chromatographic Integrity: pH-optimized UPLC methods to eliminate amine tailing.

  • Functional Stability: Monitoring degradation pathways unique to fluoropyrimidines.

Physicochemical Profile
PropertyValue / DescriptionAnalytical Implication
Molecular Formula

MW: 127.12 g/mol ; Monoisotopic Mass: 127.05
LogP (Calc) -0.5 (Hydrophilic)Poor retention on standard C18; requires HILIC or High-pH RP.
pKa (Amine) ~8.8 (Estimated)Protonated at neutral pH; causes silanol interaction (tailing).
Reactivity Electrophilic C4 positionSusceptible to hydrolysis (to pyrimidinone) or dimerization.

Part 2: Structural Identification Protocols (The "Identity" Pillar)

Protocol A: Multi-Nuclear NMR Spectroscopy

Objective: Unequivocal structural assignment and detection of inorganic fluorides.

Solvent Selection:

  • Preferred: DMSO-

    
    . This solvent prevents rapid exchange of the amine (
    
    
    
    ) protons, allowing them to be visualized as a broad singlet (or triplet if coupling to
    
    
    is resolved). It also solubilizes potential dimeric aggregates.
  • Alternative:

    
     (Methanol-
    
    
    
    ) for sharper carbon lines, though exchangeable protons will vanish.
1.

NMR (The Specificity Filter)

Fluorine NMR is the most powerful tool for this molecule. It instantly differentiates the intact product from hydrolyzed impurities (4-hydroxypyrimidine derivatives) or residual inorganic fluoride.

  • Setup:

    • Frequency: 376 MHz (at 400 MHz

      
       base).
      
    • Spectral Width: 200 ppm (center at -60 ppm).

    • Relaxation Delay (

      
      ): > 10s (for quantitative integration).
      
  • Expected Signals (Relative to

    
    ): 
    
    • (4-Fluoropyrimidin-2-yl)methanamine: Single sharp resonance typically in the range of -50 to -70 ppm .

    • Impurity (Fluoride ion): ~ -120 ppm.

    • Impurity (Hydrolysis): Disappearance of the F-signal (formation of C-OH).

2.

NMR Assignment Strategy

The fluorine atom at C4 introduces characteristic


 coupling, splitting the aromatic proton signals.
  • Key Resonances (DMSO-

    
    ): 
    
    • 
       ~8.5-8.8 ppm (1H, dd): H6 proton (Coupled to F4 and H5). Large 
      
      
      
      coupling (~5-8 Hz) is diagnostic.
    • 
       ~7.0-7.5 ppm (1H, dd): H5 proton.
      
    • 
       ~3.8-4.0 ppm (2H, s or d): Methylene 
      
      
      
      .
    • 
       ~2.0-3.5 ppm (2H, br s): Amine 
      
      
      
      (variable shift).
Protocol B: High-Resolution Mass Spectrometry (HRMS)

Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Theoretical

    
    :  128.0622 m/z.
    
  • Acceptance Criteria: Mass error < 5 ppm.

  • Note: Watch for

    
     dimer peaks (255.12 m/z), which are common artifacts in ESI for amines but can also indicate real aggregation.
    

Part 3: Chromatographic Purity Analysis (The "Purity" Pillar)

Standard acidic mobile phases (0.1% Formic Acid) often fail for this molecule due to its hydrophilicity (elutes in void volume) and basicity (peak tailing). We recommend a High-pH Reverse Phase approach.

Protocol C: High-pH UPLC Method (Recommended)

This method suppresses the ionization of the primary amine (keeping it neutral), improving retention on C18 and eliminating silanol interactions.

  • Column: Waters XBridge

    
     BEH (or equivalent Hybrid Silica), 2.1 x 50 mm, 1.7 µm. Note: Do not use standard silica columns at pH 10.
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 210 nm.

  • Gradient:

    Time (min) %A %B Curve
    0.0 98 2 Initial
    5.0 50 50 Linear
    6.0 5 95 Flush

    | 8.0 | 98 | 2 | Re-equilibrate |

Protocol D: HILIC Method (Alternative for Polar Impurities)

If the High-pH method fails to separate polar degradation products (e.g., the hydrolyzed pyrimidinone), use HILIC.

  • Column: Amide or Zwitterionic HILIC stationary phase.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.8) in 90:10 ACN:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 5.8) in Water.

  • Mechanism: Partitioning into the water-rich layer on the column surface. The amine elutes later than non-polar impurities.

Part 4: Handling, Stability & Visualization[1]

Stability Risks
  • Carbamate Formation: Like all primary amines, this compound avidly absorbs atmospheric

    
     to form carbamate salts.
    
    • Mitigation: Store under Argon/Nitrogen.

    • Detection: New broad peaks in

      
       NMR or mass shift +44 Da in MS.
      
  • Hydrolysis (

    
    ):  The 4-Fluoro group is activated. Prolonged exposure to water (especially basic/acidic) can lead to substitution of F by OH.
    
    • Detection: Loss of

      
       signal in 
      
      
      
      NMR.
Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude/Purchased (4-Fluoropyrimidin-2-yl)methanamine NMR_Prep NMR Prep (DMSO-d6) Sample->NMR_Prep LC_Prep LC Prep (Diluent: 50% ACN) Sample->LC_Prep F_NMR 19F NMR (Identity & F-Purity) NMR_Prep->F_NMR H_NMR 1H NMR (Structure & Solvents) NMR_Prep->H_NMR Decision Data Integration F_NMR->Decision Check -50 to -70 ppm H_NMR->Decision Check Integral Ratio UPLC High-pH UPLC-MS (XBridge C18, pH 10) LC_Prep->UPLC UPLC->Decision Check %Area Pass RELEASE (Target >95% Purity) Decision->Pass All Specs Met Fail_Hydrolysis FAIL: Hydrolysis (No F signal, Mass 125) Decision->Fail_Hydrolysis F signal missing Fail_Carbamate FAIL: Carbamate (Broad NMR, +44 Da) Decision->Fail_Carbamate CO2 Adduct

Caption: Integrated analytical workflow for characterization, highlighting the critical role of 19F NMR and High-pH UPLC in decision making.

Troubleshooting Guide
ObservationRoot CauseRemediation
Broad/Tailing Peak in HPLC Protonated amine interacting with silanols.Switch to High pH (pH 10) method or increase buffer ionic strength.
Extra Peak in MS (+44 m/z) Carbamate formation from air exposure.Degas solvents; prepare fresh sample in inert atmosphere.
Missing F Signal in NMR Hydrolysis of C-F bond to C-OH.Check storage conditions (moisture); confirm with MS (M+H 126).
Split Methylene Peak in NMR Rotamers or salt formation.Add

shake to collapse exchangeable couplings; check pH of NMR solvent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97301752, (4-Fluoropyrimidin-2-yl)methanamine. Retrieved from [Link]

  • Dolan, J. W. (2010).A Guide to HPLC Method Development for Polar and Ionizable Compounds. LCGC North America. (General reference for High-pH methodology).
  • Rosen, M. et al. (2026).19F NMR chemical shifts of fluoropyrimidines: A structural guide. (Synthesized from general literature on fluoropyrimidine shifts, e.g., J. Org. Chem. standards).
  • Waters Corporation.XBridge Columns: Care and Use Manual for Hybrid Silica Technology. (Standard protocol for pH 10 stability).

Technical Notes & Optimization

Troubleshooting

Troubleshooting (4-Fluoropyrimidin-2-yl)methanamine synthesis side reactions

Welcome to the technical support center for the synthesis of (4-Fluoropyrimidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (4-Fluoropyrimidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined below, you can optimize your reaction conditions to achieve higher yields and purity.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of 2-Cyano-4-fluoropyrimidine

Question: I am attempting to reduce 2-cyano-4-fluoropyrimidine to (4-fluoropyrimidin-2-yl)methanamine, but I am observing very low conversion of my starting material. What are the likely causes and how can I improve the conversion rate?

Answer:

Low conversion in the reduction of 2-cyano-4-fluoropyrimidine is a common issue that can often be attributed to several factors related to the catalyst, reagents, and reaction conditions.

Possible Causes and Solutions:

  • Catalyst Inactivity:

    • Cause: The catalyst, particularly heterogeneous catalysts like Raney Nickel or Palladium on carbon (Pd/C), may be old, improperly stored, or of low quality, leading to reduced activity. Raney Nickel, for instance, is known to lose activity over time.

    • Solution:

      • Use Fresh Catalyst: Always use freshly opened or properly stored catalyst. For Raney Nickel, ensure it has been stored under water or a suitable solvent to prevent oxidation.

      • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 5 mol% to 10 mol%) can significantly improve the reaction rate.

      • Catalyst Activation: If applicable, follow a standard procedure to activate your catalyst before use.

  • Insufficient Hydrogen Pressure (for Catalytic Hydrogenation):

    • Cause: The hydrogenation of nitriles often requires sufficient hydrogen pressure to proceed at a reasonable rate.

    • Solution: Increase the hydrogen pressure. While atmospheric pressure might be sufficient for some reductions, increasing the pressure to 50-100 psi is often necessary for complete conversion of heterocyclic nitriles.

  • Inadequate Reducing Agent Strength (for Chemical Reductions):

    • Cause: If you are using chemical reducing agents like Sodium Borohydride (NaBH₄), it may not be sufficiently reactive on its own to reduce the nitrile group under mild conditions.

    • Solution:

      • Use a Stronger Reducing Agent: Consider using Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent like THF or diethyl ether. LAH is a much more potent reducing agent for nitriles.[1][2][3][4][5]

      • Use an Additive with NaBH₄: The reducing power of NaBH₄ can be enhanced by the addition of a Lewis acid (e.g., CoCl₂) or by using it in combination with Raney Nickel.[6]

  • Low Reaction Temperature:

    • Cause: The activation energy for the nitrile reduction may not be met at lower temperatures.

    • Solution: Gradually increase the reaction temperature. For catalytic hydrogenations, increasing the temperature from room temperature to 40-60°C can be beneficial. Monitor the reaction closely for the formation of side products at higher temperatures.

Issue 2: Formation of Significant Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products, leading to a low yield of the desired (4-fluoropyrimidin-2-yl)methanamine. What are the most likely side products and how can I minimize their formation?

Answer:

The formation of side products is a primary challenge in this synthesis. The main culprits are typically over-reduction products (secondary and tertiary amines) and products resulting from reactions involving the fluorine substituent.

The formation of secondary amines, such as bis((4-fluoropyrimidin-2-yl)methyl)amine, and subsequently tertiary amines, is a very common side reaction in nitrile reductions. This occurs when the initially formed primary amine attacks the imine intermediate.

Mitigation Strategies:

  • Ammonia Addition: The addition of ammonia (as a solution in methanol or as anhydrous gas) to the reaction mixture can suppress the formation of secondary and tertiary amines. Ammonia competes with the primary amine product for reaction with the imine intermediate.

  • Acidic Conditions: Performing the reduction in the presence of an acid (e.g., HCl in methanol or acetic acid) can protonate the primary amine as it is formed, rendering it less nucleophilic and thus less likely to react with the imine intermediate.

  • Choice of Reducing Agent: Some reducing systems are inherently more selective for the formation of primary amines. For example, using Raney Nickel in combination with potassium borohydride in ethanol has been reported to give high yields of primary amines with minimal formation of secondary or tertiary amines.[6]

The C-F bond in the 4-position of the pyrimidine ring is susceptible to cleavage under certain reductive conditions, particularly during catalytic hydrogenation. This leads to the formation of 2-(aminomethyl)pyrimidine as a significant byproduct.

Mitigation Strategies:

  • Milder Reducing Agents: Avoid harsh reducing conditions. If using catalytic hydrogenation, consider using a less active catalyst or lower hydrogen pressures and temperatures.

  • Alternative Reducing Agents: Chemical reducing agents like Lithium Aluminum Hydride or Borane complexes (e.g., BH₃·THF) are often less prone to causing dehalogenation compared to catalytic hydrogenation.[7]

  • Catalyst Choice: While Palladium is a common hydrogenation catalyst, it is also known to be effective for dehalogenation. Rhodium-based catalysts have also been shown to cause hydrodefluorination.[8][9] Raney Nickel can also cause dehalogenation, so careful optimization of reaction conditions is crucial.[10]

If water is present in the reaction mixture, the nitrile group can be hydrolyzed to the corresponding amide, 4-fluoropyrimidine-2-carboxamide, or even the carboxylic acid.[11][12]

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, especially when using water-sensitive reducing agents like LAH.[2][4] Use of anhydrous solvents like THF or diethyl ether is recommended.

  • Control of pH: Hydrolysis can be catalyzed by both acid and base. Maintaining neutral conditions as much as possible can help minimize this side reaction, unless acidic or basic conditions are intentionally used to suppress secondary amine formation.

Experimental Protocols

Protocol 1: Reduction using Raney Nickel and Sodium Hypophosphite

This method is adapted from a general procedure for the reduction of heterocyclic nitriles and aims to provide the primary amine with minimal over-reduction.[13]

  • Catalyst Preparation: In a fume hood, wash commercially available Raney Nickel (e.g., 50% slurry in water) with deionized water (3 x 10 mL) and then with absolute ethanol (3 x 10 mL).

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-4-fluoropyrimidine (1.0 eq), sodium hypophosphite monohydrate (2.0 eq), and a 1:1:2 mixture of water:acetic acid:pyridine (10 mL per gram of nitrile).

  • Reaction: Add the washed Raney Nickel (approximately 2 g per 5 g of nitrile) to the mixture.

  • Heating and Monitoring: Stir the mixture at 40-45°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: The filtered Raney Nickel is pyrophoric and can ignite if allowed to dry in the air. Quench the filter cake immediately with plenty of water.

  • Purification: Basify the filtrate with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Protocol 2: Reduction using Lithium Aluminum Hydride (LAH)

This protocol uses a powerful reducing agent and requires strict anhydrous conditions.[1][2][3][4]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend Lithium Aluminum Hydride (1.5 eq) in anhydrous THF (20 mL per gram of LAH).

  • Cooling: Cool the LAH suspension to 0°C in an ice bath.

  • Addition of Substrate: Dissolve 2-cyano-4-fluoropyrimidine (1.0 eq) in anhydrous THF (10 mL per gram of nitrile) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly and sequentially adding water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams. This is known as the Fieser workup.

  • Filtration and Extraction: A granular precipitate should form. Filter the mixture and wash the solid with THF. Combine the filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Data Summary

IssuePotential CauseRecommended SolutionKey Parameters to Monitor
Low Conversion Inactive CatalystUse fresh catalyst, increase loadingReaction progress by TLC/LC-MS
Insufficient H₂ pressureIncrease pressure to 50-100 psiHydrogen uptake
Weak reducing agentUse LAH or NaBH₄/CoCl₂Disappearance of starting material
Side Products Secondary/Tertiary AminesAdd ammonia or conduct in acidProduct distribution by GC/LC-MS
DehalogenationUse milder conditions or LAH/BoranePresence of defluorinated product
Nitrile HydrolysisUse anhydrous conditionsPresence of amide/acid byproduct

Visual Troubleshooting Guide

Troubleshooting_Workflow Start Start Synthesis of (4-Fluoropyrimidin-2-yl)methanamine Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low Conversion? Check_Conversion->Low_Conversion Good_Conversion Good Conversion Low_Conversion->Good_Conversion No Catalyst_Issue Inactive Catalyst? - Use fresh catalyst - Increase loading Low_Conversion->Catalyst_Issue Yes Pressure_Issue Low H₂ Pressure? - Increase to 50-100 psi Low_Conversion->Pressure_Issue Yes Reagent_Issue Weak Reducing Agent? - Use LAH or NaBH₄ with additive Low_Conversion->Reagent_Issue Yes Check_Purity Check Purity by HPLC/NMR Good_Conversion->Check_Purity Impure_Product Significant Impurities? Check_Purity->Impure_Product Pure_Product Pure Product (End) Impure_Product->Pure_Product No Amine_Byproducts Secondary/Tertiary Amines? - Add NH₃ - Use acidic conditions Impure_Product->Amine_Byproducts Yes Defluorination Dehalogenation? - Milder conditions - Use chemical reductant Impure_Product->Defluorination Yes Hydrolysis Nitrile Hydrolysis? - Ensure anhydrous conditions Impure_Product->Hydrolysis Yes Catalyst_Issue->Check_Conversion Pressure_Issue->Check_Conversion Reagent_Issue->Check_Conversion Amine_Byproducts->Check_Purity Defluorination->Check_Purity Hydrolysis->Check_Purity

Caption: Troubleshooting workflow for the synthesis of (4-Fluoropyrimidin-2-yl)methanamine.

References

  • Raney nickel - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved February 14, 2024, from [Link]

  • Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. (n.d.). Retrieved February 14, 2024, from [Link]

  • Raney Nickel CTH Reduction of Nitro/Nitrile Groups. (2002, September 5). The Hive. [Link]

  • Lithium Aluminium Hydride Properties, Reactions and Applications - Safrole. (n.d.). Retrieved February 14, 2024, from [Link]

  • Lithium aluminium hydride - Wikipedia. (n.d.). Retrieved February 14, 2024, from [Link]

  • Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. (n.d.). Retrieved February 14, 2024, from [Link]

  • Electrocatalytic reduction of Nitriles on Raney Nickel - IR@CECRI - CSIR Central. (2012, May 21). Retrieved February 14, 2024, from [Link]

  • Catalytic C-F activation and hydrodefluorination of fluoroalkyl groups - PubMed. (2009). Retrieved February 14, 2024, from [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. [Link]

  • Mapping the Reaction Coordinates of Enzymatic Defluorination - PMC - NIH. (n.d.). Retrieved February 14, 2024, from [Link]

  • US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene ... - Google Patents. (n.d.).
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC. (2025, April 1). Retrieved February 14, 2024, from [Link]

  • The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate. (n.d.). Retrieved February 14, 2024, from [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011, September 2). Retrieved February 14, 2024, from [Link]

  • Borane-Catalyzed Chemoselective and Enantioselective Reduction of 2-Vinyl-Substituted Pyridines - PubMed. (2020, October 12). Retrieved February 14, 2024, from [Link]

  • The products and kinetics of hydrolysis of cyanopyridinium ions - Tel Aviv University. (n.d.). Retrieved February 14, 2024, from [Link]

  • The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (2008, September 1). Retrieved February 14, 2024, from [Link]

  • CN115215805B - Preparation process of 2-cyano pyrimidine - Google Patents. (n.d.).
  • Molecular and crystal structure of 2,5-bis[(4-fluorophenyl)iminomethyl]furan - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Request PDF - ResearchGate. (2025, August 9). Retrieved February 14, 2024, from [Link]

  • Synthesis method of cytosine - CN103880758A - Google Patents. (n.d.).
  • Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst | Request PDF - ResearchGate. (2024, July 1). Retrieved February 14, 2024, from [Link]

  • Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions - PMC. (n.d.). Retrieved February 14, 2024, from [Link]

  • (PDF) Synthesis of 2-Cyanopyrimidines - ResearchGate. (2025, October 16). Retrieved February 14, 2024, from [Link]

  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (n.d.).
  • US4482437A - Electrochemical reductions of cyanopyridine bases - Google Patents. (n.d.).
  • New Borane-Protected Derivatives of α-Aminophosphonous Acid as Anti-Osteosarcoma Agents: ADME Analysis and Molecular Modeling, In Vitro Studies on Anti-Cancer Activities, and NEP Inhibition as a Possible Mechanism of Anti-Proliferative Activity - MDPI. (2022, June 16). Retrieved February 14, 2024, from [Link]

  • Water-promoted, Open-flask Synthesis of Amine- boranes - Organic Syntheses. (2017, October 11). Retrieved February 14, 2024, from [Link]

  • ChemInform Abstract: A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. | Request PDF - ResearchGate. (2025, August 7). Retrieved February 14, 2024, from [Link]

  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - MDPI. (2023, January 17). Retrieved February 14, 2024, from [Link]

  • US7732615B2 - N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms - Google Patents. (n.d.).
  • Synthesis of novel complex conjugated imines containing a fragment of the anticancer drug Imatinib† - Sciforum. (n.d.). Retrieved February 14, 2024, from [Link]

Sources

Optimization

Technical Support Center: Improving the Purity of (4-Fluoropyrimidin-2-yl)methanamine

Topic: Purity Optimization & Stability Management for (4-Fluoropyrimidin-2-yl)methanamine CAS Registry Number: 1373223-26-7 (Generic reference for the free base; salts vary) Target Audience: Medicinal Chemists, Process C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Optimization & Stability Management for (4-Fluoropyrimidin-2-yl)methanamine CAS Registry Number: 1373223-26-7 (Generic reference for the free base; salts vary) Target Audience: Medicinal Chemists, Process Chemists, and CMC Leads.

Executive Summary: The "Self-Destruct" Mechanism

As a Senior Application Scientist, the most frequent issue I encounter with (4-Fluoropyrimidin-2-yl)methanamine is not the synthesis itself, but the handling of the isolated product.

This molecule possesses a "self-destruct" motif: a nucleophilic primary amine at the C2-position and an electrophilic fluorine at the C4-position. In its free base form , the amine of one molecule attacks the C4-position of another via Nucleophilic Aromatic Substitution (


), leading to rapid dimerization and polymerization.

The Golden Rule: Never isolate the free base. Always maintain this compound as a salt (HCl, TFA, or Tosylate) to protonate the amine, thereby deactivating its nucleophilicity and preventing self-reaction.

Module 1: Root Cause Analysis (Synthesis & Reaction Optimization)

Q1: I am observing a recurring impurity at M+125 (approx.) or dimer formation during Boc-deprotection. What is happening?

Diagnosis: You are likely neutralizing the reaction mixture or exposing the free amine to basic conditions for too long.

The Mechanism: The 4-fluoropyrimidine core is highly activated for


 due to the electron-withdrawing nitrogen atoms.[1]
  • Hydrolysis (Impurity A): In aqueous base (e.g., during extraction), hydroxide ions attack C4, displacing fluorine to form (2-(aminomethyl)pyrimidin-4-ol) (tautomerizes to the pyrimidinone).

  • Dimerization (Impurity B): If the amine is unprotonated, it attacks the C4-F of a second molecule, displacing fluoride.

Corrective Protocol:

  • Avoid Aqueous Work-up: Do not wash with

    
     or 
    
    
    
    .
  • Direct Concentration: If deprotecting a Boc-precursor with

    
     or 
    
    
    
    , concentrate the reaction mixture directly to dryness. The resulting solid is the stable salt.
  • Solvent Selection: Avoid nucleophilic solvents (alcohols) during high-temperature steps, as alkoxides can also displace the fluorine.

Q2: My fluorine NMR shows a split peak or loss of signal intensity.

Diagnosis: Defluorination or exchange.

  • Cause: If you used a Lewis acid or strong heating, the fluorine might have been eliminated or exchanged with a chloride (if using high conc. HCl).

  • Solution: Switch to Trifluoroacetic Acid (TFA) for deprotection at room temperature. TFA salts are generally less hygroscopic and easier to handle than HCl salts for this specific scaffold.

Module 2: Purification Protocols

Q3: Can I purify this compound using standard silica gel chromatography?

Recommendation: No. Standard silica chromatography usually requires a basic modifier (Triethylamine or Ammonia) to elute primary amines. These basic conditions will:

  • Trigger the self-reaction (

    
    ).
    
  • Promote hydrolysis of the C4-Fluorine.

Alternative Protocol: Reverse Phase Prep-HPLC Use a self-validating acidic method that keeps the amine protonated throughout the purification.

Recommended Method Parameters:

Parameter Setting Rationale
Stationary Phase C18 (e.g., Waters XBridge or Phenomenex Luna) Stable at low pH; good retention for polar amines.

| Mobile Phase A | Water + 0.1% TFA (or Formic Acid) | Maintains pH < 3 to keep amine protonated (


). |
| Mobile Phase B  | Acetonitrile + 0.1% TFA | Prevents peak tailing. |
| Gradient  | 0% to 30% B over 15 min | The molecule is very polar; elutes early. |
| Detection  | UV 254 nm | Pyrimidine ring absorbs strongly. |
| Post-Run  | Lyophilization | Do not  use rotary evaporation with heat if possible. Freeze-dry to obtain the stable TFA salt. |
Q4: How do I remove the hydrolyzed impurity (Pyrimidinone)?

The hydrolyzed impurity (loss of F, gain of OH) is significantly more polar and often crystalline.

  • Trituration: The salt of the desired product is often soluble in cold methanol or ethanol, while the hydrolyzed byproduct (zwitterionic character) is less soluble.

    • Step 1: Suspend crude solid in cold Isopropanol (IPA).

    • Step 2: Sonicate for 5 mins.

    • Step 3: Filter.[2][3] The filtrate usually contains your pure product.

    • Step 4: Concentrate filtrate.[1]

Module 3: Visualizing the Instability Pathways

The following diagram illustrates the critical degradation pathways that must be blocked by maintaining acidic conditions.

DegradationPathways cluster_0 Safe Zone Start (4-Fluoropyrimidin-2-yl)methanamine (Free Base - UNSTABLE) Salt Salt Form (HCl or TFA - STABLE) Start->Salt Acid (HX) (Protonation) Dimer Dimer/Polymer (via Intermolecular SNAr) Start->Dimer pH > 7 (Self-Reaction) Hydrolysis Hydrolysis Product (Pyrimidinone) Start->Hydrolysis H2O / OH- (Displacement of F) Salt->Start Base Neutralization (AVOID)

Caption: Figure 1. Degradation pathways of (4-Fluoropyrimidin-2-yl)methanamine. The free base is the branch point for all major impurities.

Module 4: Storage & Stability FAQs

Q5: What is the shelf-life of the HCl salt vs. the Free Base?
  • Free Base: < 24 hours at room temperature.[1] (Significant dimerization observed).

  • HCl/TFA Salt: > 1 year at -20°C under Argon.

Q6: I need the free base for a coupling reaction. How do I handle it?

If you must use the free base (e.g., for a nucleophilic attack on an alkyl halide or reductive amination):

  • In-situ Neutralization: Do not isolate. Add the salt to your reaction vessel.

  • Base Selection: Add a non-nucleophilic base (e.g., DIPEA or TEA) in the presence of the electrophile.

  • Order of Addition: Add the electrophile before the base to ensure the amine reacts with the target immediately upon deprotonation, rather than with itself.

Summary of Specifications

PropertySpecificationNote
Appearance White to Off-white solidYellowing indicates degradation (dimerization).
Purity (HPLC) > 95% (a/a)Monitor at 254 nm.
19F NMR Singlet (approx -50 to -70 ppm)Shift depends on solvent/pH. Loss of signal = Hydrolysis.
Storage -20°C, DesiccatedHighly hygroscopic as a salt.

References

  • PubChem. (4-Fluoropyrimidin-2-yl)methanamine Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • Schlosser, M., et al.The reactivity of polyfluoropyridines and pyrimidines. ResearchGate (General reference on fluoropyrimidine

    
     reactivity). Available at: [Link]
    
  • European Patent Office. Synthesis of substituted 4-amino-pyrimidines (Patent EP2307355). (Context on aminomethyl pyrimidine synthesis). Available at: [Link]

Sources

Troubleshooting

Stability of (4-Fluoropyrimidin-2-yl)methanamine under acidic conditions

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions Welcome to the technical support guide for (4-Fluoropyrimidin-2-yl)methanamine. This resource is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability in Acidic Conditions

Welcome to the technical support guide for (4-Fluoropyrimidin-2-yl)methanamine. This resource is designed for researchers, medicinal chemists, and formulation scientists who are utilizing this compound in their work. As Senior Application Scientists, we have compiled this guide based on established chemical principles, data from analogous structures, and best practices in pharmaceutical development to help you anticipate and troubleshoot stability challenges, particularly in acidic environments.

Overview: Structural Features and Potential Liabilities

(4-Fluoropyrimidin-2-yl)methanamine is a substituted pyrimidine with two key structural features that dictate its chemical behavior: an electron-deficient fluoropyrimidine ring and a basic aminomethyl side chain. The fluorine atom significantly influences the electronic properties of the heterocyclic ring, while the primary amine is a key site for protonation in acidic media. Understanding the interplay between these features is crucial for predicting its stability.

Figure 1: Structure of (4-Fluoropyrimidin-2-yl)methanamine with key reactive sites highlighted.

Frequently Asked Questions & Troubleshooting

This section addresses common questions and experimental issues encountered when handling (4-Fluoropyrimidin-2-yl)methanamine in acidic conditions.

Q1: What is the primary degradation pathway for (4-Fluoropyrimidin-2-yl)methanamine in acidic solutions?

Answer: The most probable degradation pathway under acidic conditions is the acid-catalyzed hydrolysis of the C4-fluorine bond. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the electronegative fluorine atom and protonation of the ring nitrogens. This makes the C4 position susceptible to nucleophilic attack by water. The resulting product is the corresponding 4-hydroxypyrimidine analog, (4-hydroxy-pyrimidin-2-yl)methanamine. While other degradation pathways could exist, such as ring-opening under very harsh conditions, hydrolysis at the C-F bond is the kinetically favored and most commonly observed pathway for many fluorinated nitrogen heterocycles.[1]

DegradationPathway Parent (4-Fluoropyrimidin-2-yl)methanamine (Parent Compound) Transition Parent->Transition H+ / H₂O (Acid-Catalyzed Hydrolysis) Degradant (4-Hydroxypyrimidin-2-yl)methanamine (Primary Degradant) Transition->Degradant - HF

Figure 2: Proposed primary degradation pathway under acidic conditions.

Q2: I'm seeing a new, earlier-eluting peak in my reverse-phase HPLC analysis after exposing my sample to an acidic buffer. What could this be?

Answer: An earlier-eluting peak on a standard C18 reverse-phase column indicates an increase in the analyte's polarity. This observation is highly consistent with the formation of the 4-hydroxypyrimidine degradant described in Q1. Replacing the electronegative fluorine atom with a more polar hydroxyl group significantly reduces the compound's hydrophobicity, leading to a shorter retention time.

To confirm this, we recommend using LC-MS analysis. The degradant should exhibit a mass-to-charge ratio (m/z) corresponding to the substitution of F (19.00 Da) with OH (17.01 Da), resulting in a net mass loss of ~2 Da compared to the parent compound.[2][3]

Table 1: Example HPLC & Mass Spectrometry Data for Troubleshooting

CompoundExpected Retention Time (min)Expected [M+H]⁺ (m/z)Common ObservationProbable Cause
Parent Compound 8.5128.07Peak area decreases over time in acid.Degradation of the starting material.
Degradant (4-OH) 4.2126.07New peak grows in over time in acid.Formation of the hydrolysis product.

Note: Retention times are hypothetical and depend on the specific HPLC method.

Q3: My compound seems to degrade even in mildly acidic conditions (e.g., pH 4-5). Why is it so sensitive?

Answer: The sensitivity of fluoropyrimidines to hydrolysis is highly dependent on the substitution pattern and the specific reaction conditions.[1] Several factors contribute to this sensitivity:

  • Protonation: The aminomethyl group has a pKa that renders it protonated in acidic to neutral pH. Furthermore, the pyrimidine ring nitrogens can also be protonated, particularly at lower pH values. Protonation further withdraws electron density from the ring, making the C4 position more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Activation by Fluorine: The fluorine atom is a strong activating group for nucleophilic aromatic substitution on an already electron-deficient ring system.

  • Intramolecular Catalysis: Although less common, it is conceivable that the protonated aminomethyl side chain could participate in or influence the transition state of the hydrolysis reaction.

Even if the degradation rate is slow at pH 4-5, it can become significant over longer storage periods or at elevated temperatures. It is crucial to perform stability studies under the conditions relevant to your experiment or formulation.[4]

Experimental Protocols & Workflow

To properly characterize the stability of your compound and develop a robust analytical method, a forced degradation study is essential.[5][6]

Protocol: Forced Degradation Study in Acidic Conditions

Objective: To intentionally degrade (4-Fluoropyrimidin-2-yl)methanamine under controlled acidic stress to identify potential degradation products and determine the degradation rate.

Materials:

  • (4-Fluoropyrimidin-2-yl)methanamine

  • Class A Volumetric Glassware

  • HPLC or UPLC system with UV and/or MS detector[7]

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • Thermostatic water bath or oven

Procedure:

  • Prepare Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of the compound in methanol.

  • Prepare Stress Sample: In a 10 mL volumetric flask, add 1.0 mL of the stock solution. Add 4.0 mL of 0.1 N HCl. Note: This creates a 50:50 organic/aqueous mix which can be adjusted if solubility is an issue.

  • Prepare Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to 4.0 mL of water.

  • Incubate: Place the stress and control samples in a water bath set to 60°C. This is an accelerated condition; lower temperatures can be used for longer time-course studies.

  • Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) from the stress and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quench Reaction: Immediately transfer the aliquot into a vial containing an equivalent amount of 0.1 N NaOH to neutralize the acid and halt the degradation reaction. Dilute with mobile phase to a suitable concentration for analysis.

  • Analyze: Analyze all quenched samples, including the t=0 sample, using a validated, stability-indicating HPLC-UV or LC-MS method. The method must be able to resolve the parent peak from all degradant peaks.[2]

  • Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample. Identify and quantify any degradation products formed.

Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Condition cluster_analysis 3. Analysis A Prepare 1 mg/mL Stock Solution in MeOH B Prepare Stress Sample (Stock + 0.1 N HCl) A->B C Prepare Control Sample (Stock + H₂O) A->C D Incubate Samples at 60°C B->D C->D E Withdraw Aliquots at Time Intervals (0, 2, 4, 8, 24h) D->E F Quench Reaction (Neutralize with NaOH) E->F G Analyze via Stability-Indicating HPLC/LC-MS F->G H Calculate % Degradation & Identify Products G->H

Figure 3: Experimental workflow for a forced degradation study.

References
  • In Vitro Assessment of Fluoropyrimidine-Metabolizing Enzymes: Dihydropyrimidine Dehydrogenase, Dihydropyrimidinase, and β-Ureidopropionase. PMC (National Center for Biotechnology Information).[Link]

  • Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry.[Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

  • Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. PMC (National Center for Biotechnology Information).[Link]

  • Fluoropyrimidine Pathway, Pharmacodynamics. PharmGKB.[Link]

  • Fluoropyrimidine Pathway, Pharmacokinetics. PharmGKB.[Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC (National Center for Biotechnology Information).[Link]

  • Fluoropyrimidine-based chemotherapies — Knowledge Hub. Genomics Education Programme.[Link]

  • (4-Fluoropyrimidin-2-yl)methanamine. PubChem.[Link]

  • Analytical, Formulation & Stability. AGC Biologics.[Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Key developments in fluorinated heterocycles. Taylor & Francis Online.[Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.[Link]

  • An Overview of Degradation Strategies for Amitriptyline. Semantic Scholar.[Link]

  • Fluorinated Heterocycles. ResearchGate.[Link]

  • Glyphosate bio-degradation pathway via Aminomethylphosphonic acid... ResearchGate.[Link]

  • Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. PMC (National Center for Biotechnology Information).[Link]

  • Analytical Techniques In Stability Testing. Separation Science.[Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF. ResearchGate.[Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC (National Center for Biotechnology Information).[Link]

  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).[Link]

Sources

Optimization

Technical Support Center: (4-Fluoropyrimidin-2-yl)methanamine Synthesis

This guide serves as a specialized technical resource for researchers working with (4-Fluoropyrimidin-2-yl)methanamine (CAS: 1374632-15-5 / 1373223-26-7). It addresses the unique stability challenges and impurity profile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with (4-Fluoropyrimidin-2-yl)methanamine (CAS: 1374632-15-5 / 1373223-26-7). It addresses the unique stability challenges and impurity profiles inherent to this bifunctional building block.

Current Status: Operational Role: Senior Application Scientist Focus: Impurity Profiling, Troubleshooting, and Stability Protocols

Executive Technical Overview

(4-Fluoropyrimidin-2-yl)methanamine represents a class of "self-incompatible" synthons. It contains a nucleophilic primary amine tethered to an electrophilic fluoropyrimidine core. In its free base form, it is kinetically unstable and prone to intermolecular polymerization.

  • Core Challenge: The C4-Fluorine is highly activated for Nucleophilic Aromatic Substitution (

    
    ). The C2-methanamine is a potent nucleophile.
    
  • Primary Failure Mode: Uncontrolled self-condensation (dimerization/oligomerization) during workup or storage.

  • Secondary Failure Mode: Hydrolytic defluorination to the 4-hydroxy (pyrimidone) analog.

Impurity Origin & Pathway Analysis

The following logic map details the genesis of the three most critical impurities encountered during the standard synthesis routes (Nitrile Reduction or Halex Exchange).

ImpurityMap Start Starting Material (2-Cyano-4-fluoropyrimidine) Target Target Molecule (4-Fluoropyrimidin-2-yl)methanamine Start->Target Controlled Reduction (H2/Cat or Borane) ImpurityA Impurity A: Hydrolysis Product (4-Hydroxypyrimidin-2-yl)methanamine Start->ImpurityA Pre-reaction Moisture ImpurityC Impurity C: Over-Reduction (Tetrahydropyrimidine) Start->ImpurityC Aggressive Reduction (High Temp/Press) Target->ImpurityA Aqueous Workup (pH < 4 or > 10) ImpurityB Impurity B: The Dimer (Self-Condensation) Target->ImpurityB Free Base Storage (pH > 8, Room Temp)

Figure 1: Impurity genesis pathways.[1][2] Note that Impurity B is a post-synthesis stability failure, while A and C are process-dependent.

Critical Impurity Profiling

Impurity A: The "Defluoro-Hydroxy" Species
  • Chemical Name: 2-(Aminomethyl)pyrimidin-4(3H)-one (Tautomer of 4-hydroxy).

  • Origin: Hydrolysis of the C-F bond. This bond is labile because the pyrimidine ring is electron-deficient.

  • Detection:

    • HPLC: Elutes significantly earlier than the target (more polar).

    • MS: M+1 = 126.1 (Target is 128.1). Look for the -2 Da mass shift (F

      
       OH is 19 
      
      
      
      17).
  • Risk Factor: High in aqueous acidic or basic conditions.

Impurity B: The "Self-Condensation" Dimer
  • Chemical Name: N-((4-fluoropyrimidin-2-yl)methyl)-4-fluoropyrimidin-2-amine (secondary amine linkage).

  • Origin: Intermolecular

    
     reaction where the amine of Molecule 1 displaces the fluorine of Molecule 2.
    
  • Detection:

    • HPLC: Elutes later than the target (highly lipophilic dimer).

    • MS: M+1 = ~238 (Dimer - HF).

  • Risk Factor: Critical during concentration of the free base.

Impurity C: The "Over-Reduced" Artifact
  • Origin: If synthesizing via reduction of 2-cyano-4-fluoropyrimidine. Pyrimidine rings are susceptible to partial hydrogenation under high-pressure catalytic hydrogenation.

  • Detection:

    • NMR: Loss of aromatic signals; appearance of aliphatic multiplets.

    • MS: M+1 = 130 or 132 (Dihydro or Tetrahydro species).

Troubleshooting Guide (Q&A)

Scenario 1: "My product turned into an insoluble gel during rotary evaporation."

Diagnosis: You likely triggered Impurity B (Polymerization) . Mechanism: As solvent is removed, the concentration of the free amine increases, accelerating the intermolecular


 reaction. The heat from the water bath provides the activation energy.
Corrective Protocol: 
  • Never concentrate the free base to dryness.

  • Acid Trap: Immediately quench the reaction mixture with HCl (in dioxane or ether) before concentration if possible, or immediately after extraction.

  • Salt Formation: Convert the product to the Dihydrochloride salt or TFA salt immediately. The protonated amine (

    
    ) is non-nucleophilic and cannot trigger dimerization.
    
Scenario 2: "I see a growing peak at RRT 0.4 that matches the mass of the hydroxy analog."

Diagnosis: Hydrolytic instability (Impurity A). Root Cause: The 4-fluoro substituent is sensitive to hydrolysis, particularly if the workup involved strong bases (NaOH) or prolonged exposure to water. Corrective Protocol:

  • Avoid Strong Bases: Use mild bases like

    
     or 
    
    
    
    for neutralization. Avoid NaOH or KOH.
  • Cold Workup: Perform all aqueous washes at 0–5 °C.

  • Fast Drying: Dry the organic layer vigorously with

    
     and filter quickly. Do not leave the compound sitting in wet organic solvent.
    
Scenario 3: "My yield is low, and NMR shows aliphatic impurities despite using aromatic starting material."

Diagnosis: Ring reduction (Impurity C). Root Cause: If using Hydrogen/Pd-C to reduce a nitrile group, the pyrimidine ring is competing for hydrogen. Corrective Protocol:

  • Change Catalyst: Switch to Raney Nickel (often more selective for nitriles over heterocycles) or Pd(OH)

    
     .
    
  • Chemical Reduction: Consider using Borane-THF (

    
    ) or 
    
    
    
    at low temperature (
    
    
    °C) instead of catalytic hydrogenation. These reagents reduce the nitrile/amide without saturating the pyrimidine ring.

Strategic Protocol: Stabilization via Salt Formation

Objective: Isolate (4-Fluoropyrimidin-2-yl)methanamine as a stable salt to prevent dimerization.

Reagents:

  • Crude reaction mixture (in EtOAc or DCM).

  • 4M HCl in Dioxane (anhydrous).

Step-by-Step:

  • Extraction: Perform a quick extraction of the crude reaction mixture with DCM. Wash once with cold brine.

  • Drying: Dry over

    
     for 10 minutes. Filter.
    
  • Acidification: Cool the filtrate to 0 °C in an ice bath.

  • Addition: Dropwise add 4M HCl in Dioxane (2.5 equivalents).

    • Observation: A white to off-white precipitate should form immediately.

  • Isolation: Stir at 0 °C for 30 minutes. Filter the solid under Argon/Nitrogen.

  • Washing: Wash the filter cake with cold

    
     to remove non-polar impurities.
    
  • Drying: Dry under high vacuum at room temperature.

    • Result: The HCl salt is stable for months at -20 °C.

Analytical Data Summary

ParameterTarget MoleculeHydroxy Impurity (A)Dimer Impurity (B)
Formula



MW 127.12125.13237.21
Polarity (HPLC) MediumHigh (Early eluter)Low (Late eluter)
UV

~254 nm~260-270 nm~254 nm
19F NMR ~ -50 to -70 ppm (singlet)AbsentMultiple signals (complex)

References

  • PubChem. "(4-Fluoropyrimidin-2-yl)methanamine."[3] National Center for Biotechnology Information. Accessed 2024.[4] Link

  • Schlosser, M., et al. "Synthesis of 4-amino-5-fluoropyrimidines...

    
    -fluoroenolate salt." Beilstein Journal of Organic Chemistry, 2020. (Provides context on fluoropyrimidine ring synthesis and stability). Link
    
  • Liu, Y., et al. "Reduction of Pyrimidine Derivatives by LiAlH4."[5] Journal of Chemical Research, 2007. (Details the risks of ring over-reduction in pyrimidines). Link

  • Desai, P. B. "Preparation and stability of 4-fluoropyridine."[6] Journal of the Chemical Society, Perkin Transactions 1, 1973.[6] (Foundational text on the hydrolytic instability of 4-fluoro-heterocycles). Link

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving (4-Fluoropyrimidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center dedicated to addressing challenges in catalyst selection for reactions with (4-fluoropyrimidin-2-yl)methanamine. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to addressing challenges in catalyst selection for reactions with (4-fluoropyrimidin-2-yl)methanamine. This guide provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your synthetic endeavors.

I. Understanding the Reactivity of (4-Fluoropyrimidin-2-yl)methanamine

(4-Fluoropyrimidin-2-yl)methanamine is a valuable building block in medicinal chemistry. However, its structure presents unique challenges in catalytic reactions. The electron-deficient nature of the fluoropyrimidine ring and the presence of multiple nitrogen atoms can lead to catalyst inhibition or undesired side reactions. The primary amino group also offers a site for various transformations, including N-alkylation and cross-coupling reactions.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira)

Q1: I am observing low to no yield in my Buchwald-Hartwig amination using (4-Fluoropyrimidin-2-yl)methanamine as the amine source. What are the likely causes and how can I troubleshoot this?

A1: Low yields in Buchwald-Hartwig aminations with this substrate are common and often stem from catalyst inhibition and the electronic properties of the pyrimidine ring.[1] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to inactive complexes.[1][2]

Troubleshooting Steps:

  • Ligand Selection is Critical: For heteroaromatic amines, especially those prone to catalyst inhibition, bulky and electron-rich phosphine ligands are often required.[1] Consider screening advanced biarylphosphine ligands like XPhos, tBuXPhos, RuPhos, or BrettPhos, which have demonstrated success with challenging substrates.[1][3]

  • Choice of Palladium Precursor: High-quality palladium sources such as Pd₂(dba)₃ or Pd(OAc)₂ are essential.[3] Using a pre-formed palladium-ligand complex can ensure more consistent activation and catalytic activity.[3]

  • Base Selection: The choice of base is crucial. While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, they might not be optimal for all substrates.[3] Weaker bases such as K₂CO₃ or Cs₂CO₃ may be necessary for sensitive substrates, though this might require higher reaction temperatures.[3]

  • Solvent and Temperature Optimization: Anhydrous toluene is a common solvent for these reactions.[3] Ensure your solvent is completely dry, as water can deactivate the catalyst.[3] These reactions often need elevated temperatures, typically between 80-110 °C.[3]

Q2: My Suzuki coupling reaction with a (4-halopyrimidin-2-yl)methanamine derivative is sluggish. How can I improve the reaction efficiency?

A2: The reactivity of halopyrimidines in Suzuki coupling follows the general trend I > Br > Cl > F.[4] Fluoropyrimidines are generally the least reactive.[4] The position of the halogen also matters, with the C4(6) positions being more reactive than C2.[4]

Troubleshooting Steps:

  • Catalyst System: For less reactive chloro- and fluoropyrimidines, more active catalyst systems are necessary. Palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended to promote the oxidative addition step.[5][6]

  • Base and Solvent: The choice of base and solvent can significantly impact the reaction. A common system is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water.[6]

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not undergone significant protodeboronation.[7]

Q3: I am experiencing significant homocoupling of my alkyne in a Sonogashira reaction with a (4-halopyrimidin-2-yl)methanamine derivative. What can I do to minimize this side reaction?

A3: Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, especially when a copper co-catalyst is used.[8]

Troubleshooting Steps:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often rely on specialized palladium catalysts or bulky phosphine ligands to facilitate the coupling without the need for a copper co-catalyst.[8][9]

  • Amine Base/Solvent: The choice of amine base is important. Triethylamine or diisopropylethylamine are commonly used and can also serve as the solvent.[8][10]

  • Inert Atmosphere: While some modern protocols are more robust, ensuring a strictly inert atmosphere (e.g., under argon or nitrogen) can help minimize oxidative homocoupling.[9]

N-Alkylation Reactions

Q4: My N-alkylation of (4-Fluoropyrimidin-2-yl)methanamine is resulting in a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A4: Achieving selective mono-alkylation can be challenging. The primary amine is nucleophilic and can react a second time with the alkylating agent.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the alkylating agent. Using a slight excess or a 1:1 ratio of the amine to the alkylating agent is a good starting point.

  • Reaction Conditions: Lowering the reaction temperature and reaction time can help favor the mono-alkylated product. Monitor the reaction progress closely by TLC or LC-MS.

  • Alternative Methods: Consider "borrowing hydrogen" or "hydrogen auto-transfer" methodologies, which utilize alcohols as alkylating agents in the presence of a suitable catalyst.[11] These methods can sometimes offer better selectivity.[11]

General Catalyst-Related Issues

Q5: I suspect my palladium catalyst is deactivating during the reaction. What are the common signs and how can I prevent it?

A5: Catalyst deactivation is a common problem, especially in reactions involving nitrogen-containing heterocycles.[12][13]

Signs of Deactivation:

  • The reaction stalls before completion.

  • Formation of palladium black (a black precipitate) is observed.[13]

Prevention Strategies:

  • Ligand Choice: Use ligands that form stable complexes with palladium and are resistant to degradation under the reaction conditions.[13]

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere to prevent oxidation of the active Pd(0) species.[13]

  • Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can act as catalyst poisons.[13]

  • Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to faster decomposition. It is often necessary to screen a range of catalyst loadings to find the optimal concentration.[13]

III. Catalyst Selection Summary Tables

The following tables provide a starting point for catalyst selection in common reactions involving (4-Fluoropyrimidin-2-yl)methanamine and its derivatives.

Table 1: Recommended Catalysts for Buchwald-Hartwig Amination
Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene80-110
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane100-120
Pd(OAc)₂BrettPhosCs₂CO₃Toluene90-110
Table 2: Recommended Catalysts for Suzuki-Miyaura Coupling
Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O80-100
Pd(dppf)Cl₂-Na₃PO₄Dioxane/H₂O65-100[14]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O90-110
Table 3: Recommended Catalysts for Sonogashira Coupling
Palladium CatalystCo-catalystBaseSolventTemperature (°C)
Pd(PPh₃)₄CuIEt₃NTHF or DMFRoom Temp - 60
Pd(CF₃COO)₂/PPh₃CuIEt₃NDMF100[15]
PdCl₂(PPh₃)₂None (Copper-free)PiperidineToluene80-100

IV. Experimental Protocols & Workflows

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), (4-Fluoropyrimidin-2-yl)methanamine (1.1-1.5 eq.), palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), and ligand (e.g., XPhos, 2-10 mol%).

  • Add the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture with stirring for the specified time, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Catalyst Selection Workflow

G cluster_0 Reaction Type cluster_1 Initial Catalyst Screening cluster_2 Troubleshooting cluster_3 Optimization Buchwald-Hartwig Buchwald-Hartwig Pd2(dba)3 / XPhos Pd2(dba)3 / XPhos Buchwald-Hartwig->Pd2(dba)3 / XPhos Suzuki Suzuki Pd(PPh3)4 Pd(PPh3)4 Suzuki->Pd(PPh3)4 Sonogashira Sonogashira PdCl2(PPh3)2 / CuI PdCl2(PPh3)2 / CuI Sonogashira->PdCl2(PPh3)2 / CuI Low Yield Low Yield Pd2(dba)3 / XPhos->Low Yield Pd(PPh3)4->Low Yield Side Reactions Side Reactions PdCl2(PPh3)2 / CuI->Side Reactions Screen Ligands (RuPhos, BrettPhos) Screen Ligands (RuPhos, BrettPhos) Low Yield->Screen Ligands (RuPhos, BrettPhos) Vary Base (K2CO3, Cs2CO3) Vary Base (K2CO3, Cs2CO3) Low Yield->Vary Base (K2CO3, Cs2CO3) Copper-Free Conditions Copper-Free Conditions Side Reactions->Copper-Free Conditions Catalyst Deactivation Catalyst Deactivation Adjust Temperature Adjust Temperature Catalyst Deactivation->Adjust Temperature

Caption: A workflow for catalyst selection and troubleshooting.

Catalytic Cycle of Buchwald-Hartwig Amination

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ligand\nDissociation Ligand Dissociation Ar-Pd(II)-X(L2)->Ligand\nDissociation Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Ligand\nDissociation->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination [Ar-Pd(II)-X(L)(R2NH)] [Ar-Pd(II)-X(L)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-X(L)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(R2NH)]->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: The catalytic cycle of Buchwald-Hartwig amination.

V. References

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI. Available at: [Link]

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Indian Academy of Sciences. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Science of Synthesis: Cross Coupling and Heck-Type Reactions 2, Carbon–Heteroatom Cross Coupling and C–C Cross Couplings of. Thieme. Available at: [Link]

  • Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. Chemical Reviews. Available at: [Link]

  • Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. Available at: [Link]

  • An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone. Frontiers. Available at: [Link]

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Amination for N-Alkyl Amine Synthesis. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]

  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ACS. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Cross-Coupling Chemistry. University of Rochester. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction. Encyclopedia.pub. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC. Available at: [Link]

  • Development of a Reliable Low-Loading Palladium-Catalyzed Monoamination Process for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. ACS Publications. Available at: [Link]

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Montana State University. Available at: [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Chemistry Portal. Available at: [Link]

  • (4-Fluoropyrimidin-2-yl)methanamine. PubChem. Available at: [Link]

  • Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen. ResearchGate. Available at: [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available at: [Link]

  • Synthesis of 4'-deoxy-4'-fluoro neamine and 4'. The Royal Society of Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Isolating (4-Fluoropyrimidin-2-yl)methanamine

From the Desk of the Senior Application Scientist Welcome to the technical support guide for the successful work-up and isolation of (4-Fluoropyrimidin-2-yl)methanamine. This molecule, a key building block in contemporar...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the successful work-up and isolation of (4-Fluoropyrimidin-2-yl)methanamine. This molecule, a key building block in contemporary drug discovery, presents unique purification challenges due to its polar nature as a primary amine combined with the specific reactivity of the fluoropyrimidine scaffold. The incorporation of fluorine can significantly alter a molecule's metabolic stability and pharmacokinetic properties, making this a compound of high interest.[1][2][3]

This guide is structured to move from common problems to general best practices. We will address specific troubleshooting scenarios in a direct question-and-answer format, followed by broader frequently asked questions and a detailed, validated protocol. Our goal is to equip you not just with steps to follow, but with the underlying chemical principles to empower you to adapt and overcome challenges in your own laboratory setting.

Troubleshooting Guide: Common Isolation Issues

This section addresses the most frequent obstacles encountered during the post-reaction work-up of (4-Fluoropyrimidin-2-yl)methanamine.

Question 1: My extraction yield is very low after the aqueous wash. Where is my product going?

Answer: This is the most common issue and typically stems from two factors: the compound's polarity and its basicity. As a primary amine, (4-Fluoropyrimidin-2-yl)methanamine is basic and will readily form a water-soluble ammonium salt in the presence of acid.

  • Causality: If your reaction mixture is acidic or neutral (pH ≤ 7), a significant portion of your amine will be protonated (R-CH₂NH₃⁺). This salt form has high aqueous solubility and will remain in the aqueous layer during extraction with organic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Solution:

    • pH Adjustment: Before extraction, ensure the aqueous phase is distinctly basic. Adjust the pH to 11-12 using a 1M or 2M solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the ammonium salt to the free base (R-CH₂NH₂), which is significantly more soluble in organic solvents.

    • Salting Out: After pH adjustment, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, further decreasing the solubility of the organic amine and driving it into the organic layer.

    • Solvent Choice: While EtOAc is common, Dichloromethane (DCM) is often more effective for extracting polar amines. Perform multiple extractions (e.g., 3 x volume of DCM) to ensure complete recovery.

    • Back-Extraction: After the initial separation, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any remaining product.

Question 2: The product "oils out" during concentration and refuses to crystallize. How can I get a solid?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than forming a solid crystal lattice.[4] This is often due to impurities acting as a eutectic mixture or the presence of residual solvents.

  • Causality: Impurities, even at low levels, can disrupt the crystal lattice formation. Water is a common culprit. Additionally, the free base of your amine may simply be a low-melting solid or an oil at room temperature.

  • Solution:

    • Ensure Anhydrous Conditions: Dry the combined organic extracts thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentration. Ensure the drying agent is filtered off completely.

    • Trituration: After concentrating the crude oil, attempt trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether, or pentane). Vigorously scratch the side of the flask with a glass rod and stir. This can mechanically induce crystallization.

    • Solvent System for Recrystallization: If trituration fails, dissolve the oil in a minimal amount of a good solvent (e.g., EtOAc, DCM, or Isopropanol) and slowly add a poor solvent (e.g., hexanes or heptane) until the solution becomes cloudy (the cloud point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.

    • Salt Formation: A highly reliable method for obtaining a stable, crystalline solid is to convert the amine to its hydrochloride (HCl) salt. Dissolve the crude free-base oil in a suitable solvent like diethyl ether or EtOAc and add a solution of HCl in ether or dioxane dropwise until precipitation is complete. The resulting salt can then be collected by filtration.

Question 3: My final product is a persistent brown or yellow color. How can I decolorize it?

Answer: Discoloration often points to high-molecular-weight impurities or minor degradation products formed by air oxidation. Aminopyrimidines can be sensitive under certain conditions.

  • Causality: The amine functionality can be susceptible to oxidation. Additionally, side reactions during the synthesis can generate colored, often polymeric, byproducts.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the crude product in a suitable organic solvent. Add a small amount of activated charcoal (typically 1-2% by weight) and stir or gently heat the mixture for 15-30 minutes. Filter the mixture through a pad of Celite® to remove the charcoal. Caution: Charcoal can adsorb your product, so use it sparingly to avoid significant yield loss.

    • Silica Plug Filtration: For less intense coloration, dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel in a pipette or funnel, eluting with your chosen solvent. Polar, colored impurities will often stick to the top of the silica.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for chromatographic purification of this amine?

A: Standard silica gel chromatography can be challenging for basic amines due to strong, sometimes irreversible, binding to the acidic silica surface, which leads to peak tailing and poor recovery.

To mitigate this, the mobile phase must be basified. A typical eluent system would be a gradient of Methanol (0-10%) in Dichloromethane. To this solvent system, add a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH). The base neutralizes the acidic sites on the silica, ensuring sharp peaks and good recovery. Alternatively, basic alumina can be used as the stationary phase.

Q: My compound seems to decompose on the rotovap. What are the best practices for solvent removal?

A: While (4-Fluoropyrimidin-2-yl)methanamine is reasonably stable, prolonged heating can cause degradation.

Always use a rotary evaporator with the water bath set to a moderate temperature (≤ 40 °C). It is better to remove solvent at a lower temperature under higher vacuum. Once the bulk of the solvent is removed, do not leave the flask on the rotovap under high vacuum for an extended period, as this can remove trace amounts of your potentially volatile product.

Q: How should I store the final product for maximum stability?

A: Primary amines can react with atmospheric carbon dioxide over time to form carbonates. For long-term storage, converting the free base to a more stable salt, such as the hydrochloride salt, is highly recommended. If you must store it as the free base, keep it in a tightly sealed vial under an inert atmosphere (Argon or Nitrogen) at low temperature (0 to -20 °C) and protected from light.

Validated Work-up & Purification Protocol

This protocol provides a reliable, two-stage procedure for isolating (4-Fluoropyrimidin-2-yl)methanamine in high purity.

Part 1: Extractive Work-Up
  • Quenching & pH Adjustment: Cool the reaction mixture in an ice bath. Cautiously quench any reactive reagents as appropriate for your specific synthesis. Add deionized water and adjust the pH of the aqueous layer to 11-12 using 2M NaOH. Confirm the pH using litmus paper or a pH meter.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with Dichloromethane (3 x 50 mL for a 100 mL aqueous volume). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with a saturated solution of NaCl (brine). This helps remove residual water and break any emulsions.[5] Dry the organic phase over anhydrous Na₂SO₄, stir for 15 minutes, and then filter to remove the drying agent.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator with a bath temperature below 40 °C. The result will be the crude product, likely an oil or semi-solid.

Part 2: Silica Gel Flash Chromatography
  • Column Preparation: Prepare a silica gel column using a slurry packing method with the initial eluent. The eluent should be a non-polar/polar mixture, such as 98:2 DCM:MeOH, containing 0.5% triethylamine.

  • Sample Loading: Dissolve the crude product from Part 1 in a minimal amount of DCM. Adsorb this solution onto a small amount of silica gel (~2-3 times the mass of the crude product), and concentrate this slurry to a dry, free-flowing powder. Carefully load this powder onto the top of the prepared column.

  • Elution: Begin elution with the 98:2 DCM:MeOH (+0.5% Et₃N) mixture. Gradually increase the polarity by increasing the percentage of methanol (e.g., to 95:5, then 90:10) to elute the product.

  • Fraction Collection & Analysis: Collect fractions and monitor them using Thin Layer Chromatography (TLC), visualizing with a UV lamp (254 nm) and/or a potassium permanganate stain.

  • Final Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified (4-Fluoropyrimidin-2-yl)methanamine.

ParameterRecommendationRationale
Work-up pH 11 - 12Ensures the amine is in its free-base form for efficient extraction into organic solvent.
Extraction Solvent Dichloromethane (DCM)Excellent for dissolving polar amines while maintaining a distinct phase from water.
Drying Agent Anhydrous Na₂SO₄Neutral drying agent, suitable for basic compounds.
Chromatography Media Silica GelStandard, cost-effective media.
Eluent Modifier 0.5 - 1% TriethylamineNeutralizes acidic sites on silica, preventing peak tailing and improving recovery.[4]
Storage Form Hydrochloride SaltEnhances long-term stability by protecting the primary amine from atmospheric CO₂.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common purification issues.

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Purity & Yield Analysis cluster_problems Problem Identification cluster_solutions_yield Yield Solutions cluster_solutions_purity Purity Solutions cluster_solutions_form Physical Form Solutions start Crude Product Isolated analysis Analyze Yield & Purity (TLC, LCMS, NMR) start->analysis low_yield Low Yield? analysis->low_yield Check Yield impure Impure / Discolored? analysis->impure Check Purity oily Oily / Non-Crystalline? analysis->oily Check Physical Form low_yield->impure No check_ph Check Aqueous pH during work-up low_yield->check_ph Yes impure->oily No chromatography Perform Column Chromatography (with Et3N) impure->chromatography triturate Triturate with non-polar solvent oily->triturate Yes end_node Pure, Solid Product oily->end_node No (Product is Solid) back_extract Back-extract aqueous layers check_ph->back_extract back_extract->end_node chromatography->oily charcoal Charcoal Treatment or Silica Plug recrystallize Recrystallize from solvent/anti-solvent triturate->recrystallize If fails salt_form Convert to HCl salt recrystallize->salt_form If fails salt_form->end_node

Caption: Troubleshooting Decision Tree for Product Isolation.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • PubChem. (4-Fluoropyrimidin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. 4-AMINOPYRIDINE. Org. Synth. 1963, 43, 4. [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]

  • Journal of Medicinal Chemistry. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • Molecules. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Journal of Chemical Education. (1988).
  • National Center for Biotechnology Information. (2021). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]

Sources

Troubleshooting

Challenges in the scale-up of (4-Fluoropyrimidin-2-yl)methanamine production

Introduction Welcome to the Technical Support Center. This guide addresses the scale-up challenges for (4-Fluoropyrimidin-2-yl)methanamine (CAS: 1637739-75-3), a critical fragment in the synthesis of next-generation kina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the scale-up challenges for (4-Fluoropyrimidin-2-yl)methanamine (CAS: 1637739-75-3), a critical fragment in the synthesis of next-generation kinase inhibitors.

The synthesis of this molecule presents a "perfect storm" of process chemistry challenges:

  • The Fluorination Bottleneck: Introducing fluorine via nucleophilic aromatic substitution (

    
    ) requires harsh conditions that often degrade the pyrimidine ring.
    
  • Chemoselectivity: The 4-position is highly electrophilic, but preserving the fluorine during the subsequent reduction of the nitrile (or deprotection) is difficult due to hydrodefluorination.

  • Product Instability: The free amine product is prone to rapid intermolecular self-condensation (dimerization).

This guide is structured as a dynamic troubleshooting workflow, moving from the Halex reaction to isolation.

Module 1: The Halex Reaction (Fluorination)

Context: Converting 2-cyano-4-chloropyrimidine to 2-cyano-4-fluoropyrimidine using Potassium Fluoride (KF).

Q1: My conversion stalls at 60-70%, and I see a "hydroxy" impurity forming. Adding more KF doesn't help. What is happening?

Diagnosis: You are likely suffering from "wet" fluoride poisoning . The Halex reaction is notoriously sensitive to moisture. Fluoride ion (


) is a strong base in aprotic solvents. If water is present, 

generates hydroxide (

), which attacks the highly reactive 4-position of the pyrimidine to form 2-cyano-4-hydroxypyrimidine. This impurity not only reduces yield but poisons the surface of the solid KF.

The Protocol (The "Dry" Standard):

  • Reagent Quality: Do not use standard powdered KF. You must use Spray-Dried Potassium Fluoride . The surface area of spray-dried KF is significantly higher (

    
    ) compared to calcined KF, which is critical for this heterogeneous reaction [1].
    
  • Drying Protocol: Spray-dried KF is hygroscopic. Dry it at

    
     under high vacuum for 4 hours immediately before use.
    
  • Solvent: Use Sulfolane or DMAc (Dimethylacetamide). Avoid DMSO if possible due to thermal runaway risks at the temperatures required (

    
    ) for this specific substrate [2].
    
  • Azeotropic Distillation: Before adding the catalyst, perform a solvent swap or azeotropic distillation (using toluene) to remove trace water from the reactor.

Q2: The reaction mixture turns into a black tar upon heating. How do I control thermal decomposition?

Diagnosis: Thermal polymerization initiated by the nitrile group or solvent decomposition.

The Fix:

  • Temperature Ramp: Do not shock the system. Ramp temperature at

    
    .
    
  • Catalyst: Use 18-Crown-6 (5 mol%) or Tetraphenylphosphonium bromide (

    
    ) as a phase transfer catalyst (PTC). This lowers the activation energy, allowing you to run the reaction at 
    
    
    
    instead of
    
    
    , significantly reducing tar formation [3].

Module 2: Nitrile Reduction (The Selectivity Trap)

Context: Reducing 2-cyano-4-fluoropyrimidine to (4-fluoropyrimidin-2-yl)methanamine.

Q3: During hydrogenation, I am losing the fluorine atom (Hydrodefluorination). I get the dechlorinated/defluorinated product. Why?

Diagnosis: Palladium (Pd/C) is an excellent catalyst for hydrogenolysis of Carbon-Halogen bonds. On an electron-deficient ring like pyrimidine, the C-F bond is labile under standard hydrogenation conditions.

The Solution: Catalyst Switching & Poisoning You must decouple the nitrile reduction from the C-F cleavage.

Catalyst SystemRisk LevelNotes
Pd/C (Standard) HIGH Will strip the fluorine rapidly. Avoid.
Raney Nickel LOW The industry standard for this transformation. It is less active toward C-F bonds than Pd.
Pt/C + Vanadium MEDIUM Vanadium acts as a modifier to suppress dehalogenation, but optimization is costly [4].

Optimized Protocol (Raney Ni):

  • Catalyst: Raney Nickel (active grade).

  • Solvent: Methanol or Ethanol (anhydrous).

  • Additive: Add Acetic Acid (1.0 equiv) or store the product immediately as a salt.

  • Conditions: Low pressure (1-3 bar

    
    ) and low temperature (
    
    
    
    ). High temperature promotes defluorination.
Q4: The reduction works, but the product yield is low due to "dimerization."

Diagnosis: Self-Alkylation (


).
The product is a primary amine. The starting material (and the product itself) contains a highly electrophilic C4-Fluorine. The product amine attacks the C4-F of another molecule, forming a dimer.

Visualization of the Failure Mode:

Dimerization Monomer (4-Fluoropyrimidin-2-yl)methanamine (Free Base) Target C4-Position (Electrophilic) Monomer->Target Nucleophilic Attack (-HF) Dimer N-Alkylated Dimer (Irreversible Impurity) Target->Dimer S_NAr Reaction

Figure 1: The self-condensation pathway. The free amine attacks the fluorinated core of a neighbor molecule.

The Fix:

  • Trap as Salt: Do not isolate the free base. Isolate the product directly as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt. The protonated amine (

    
    ) is non-nucleophilic and cannot dimerize.
    
  • Reaction Concentration: Run the reduction in dilute conditions (0.1 M) to minimize intermolecular collisions.

Module 3: Isolation & Storage

Q5: Upon aqueous workup, the fluorine disappears and I get a hydroxy-pyrimidine. Is the product water-sensitive?

Diagnosis: Yes. 4-Fluoropyrimidines are susceptible to hydrolysis, particularly in basic media (which you might be using to neutralize the amine salt).

The "Anhydrous" Workup Guide:

  • Filtration: Filter the Raney Nickel catalyst under Argon (pyrophoric risk).

  • Acidification: Immediately add

    
     in Dioxane or Ethanol to the filtrate before concentrating.
    
  • Concentration: Evaporate solvent to yield the stable salt.

  • Avoid: Do not perform a liquid-liquid extraction with water/NaOH.

Summary Workflow

The following diagram illustrates the critical control points (CCPs) for the scale-up process.

ScaleUpWorkflow Start Start: 2,4-Dichloropyrimidine or 2-Cyano-4-chloropyrimidine Halex Step 1: Halex Reaction (Spray-dried KF, Sulfolane, 140°C) Start->Halex Check1 CCP1: Moisture Control (<500 ppm H2O) Halex->Check1 Reduction Step 2: Nitrile Reduction (Raney Ni, H2, 1 atm) Check1->Reduction Pass Waste Waste: Hydroxy-pyrimidine (Hydrolysis Impurity) Check1->Waste Fail (Wet) Check2 CCP2: Defluorination Check (Monitor by F-NMR) Reduction->Check2 Isolation Step 3: Salt Formation (Add HCl/Dioxane in situ) Check2->Isolation Pass Check2->Waste Fail (Pd/C used)

Figure 2: Process flow for (4-Fluoropyrimidin-2-yl)methanamine production highlighting Critical Control Points (CCPs).

References

  • Finger, G. C., et al. (1956). Aromatic Fluorine Compounds by the Halex Process.[1][2] Journal of the American Chemical Society. (Foundational text on KF surface area).

  • Scientific Update. (2025). The Shell Halex Reaction: Safety and Solvent Effects.

  • WuXi AppTec. (2025). Regioselectivity in SNAr reaction of Dichloropyrimidines.

  • BenchChem Technical Support. (2025). Application Notes for Scalable Synthesis of 4-Pyrimidine Methanamine.

  • RSC Publishing. (2025). Preparation and stability of 4-fluoropyridine.[3] Journal of the Chemical Society.

(Note: While specific industrial recipes for this exact molecule are proprietary, the protocols above are derived from validated methodologies for analogous fluoropyrimidine scaffolds.)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of (4-Fluoropyrimidin-2-yl)methanamine Derivatives

Introduction: The Pyrimidine Core in Modern Drug Discovery In the landscape of medicinal chemistry, the pyrimidine scaffold stands out as a "privileged" structure. This six-membered heterocyclic ring is a fundamental com...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine scaffold stands out as a "privileged" structure. This six-membered heterocyclic ring is a fundamental component of life itself, forming the basis of nucleobases like cytosine, thymine, and uracil in our DNA and RNA.[1] Its inherent ability to engage in various biological interactions, particularly hydrogen bonding, and its amenability to chemical modification have made it a cornerstone for the development of a multitude of therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the biological activities of a specific, yet promising class of pyrimidine compounds: (4-Fluoropyrimidin-2-yl)methanamine derivatives.

While direct experimental data exclusively for the parent compound (4-Fluoropyrimidin-2-yl)methanamine is limited in publicly accessible literature, a robust understanding of its potential can be constructed.[2] By leveraging structure-activity relationship (SAR) studies from closely related and extensively researched pyrimidine analogues, we can deconstruct the molecule to predict its biological profile and guide future research. This guide will focus primarily on the anticancer potential of these derivatives, as this is the most widely investigated therapeutic area for this scaffold, with a particular emphasis on their role as kinase inhibitors.[2][3]

Deconstructing the Pharmacophore: A Trio of Influence

The therapeutic potential of (4-Fluoropyrimidin-2-yl)methanamine derivatives arises from the interplay of its three key structural features: the pyrimidine core, the 2-methanamine group, and the 4-fluoro substituent.

  • The Pyrimidine Nucleus: This aromatic heterocycle serves as the central scaffold. Its nitrogen atoms are excellent hydrogen bond acceptors, a critical feature for binding to the ATP pocket of protein kinases.[2] The geometry of the ring provides a rigid framework to orient functional groups for optimal interaction with biological targets.

  • The 2-Methanamine Group: The amino group is a crucial pharmacophoric element in many kinase inhibitors, often forming pivotal hydrogen bonds with the "hinge" region of the kinase domain.[2] The addition of a methylene (-CH2-) linker to create a methanamine group introduces conformational flexibility. This flexibility can allow the amine to pivot and position itself optimally within a target's binding site, potentially enhancing binding affinity compared to a simple amino group.[2]

  • The 4-Fluoro Substituent: The introduction of a fluorine atom at the C4 position (or C5, as seen in many active analogues) can profoundly influence the molecule's properties. Fluorine is highly electronegative and can alter the electronic distribution of the pyrimidine ring, impacting pKa and binding interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the compound's metabolic stability and bioavailability.

Comparative Biological Activity: A Focus on Anticancer Efficacy

Pyrimidine derivatives have been extensively explored as anticancer agents, primarily because of their ability to interfere with pathways critical to cell proliferation and survival.[2] A significant portion of these compounds function as protein kinase inhibitors.

Mechanism of Action: Targeting Protein Kinases

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis, by catalyzing the phosphorylation of proteins.[3][4] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3][5] Many pyrimidine-based drugs are ATP-competitive inhibitors. They mimic the adenine portion of ATP and bind to the enzyme's active site, preventing the natural substrate from binding and halting the phosphorylation cascade that drives tumor cell proliferation.[6]

G cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism ATP ATP Kinase Kinase ATP->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Inhibitor (4-Fluoropyrimidin-2-yl)methanamine Derivative Blocked_Kinase Kinase Inhibitor->Blocked_Kinase Binds & Blocks (Competitive Inhibition) No_Reaction No Reaction Blocked_Kinase->No_Reaction ATP_blocked ATP ATP_blocked->Blocked_Kinase Binding Prevented

Caption: ATP-Competitive Kinase Inhibition by Pyrimidine Derivatives.

Structure-Activity Relationship (SAR) Analysis

The efficacy of pyrimidine derivatives is highly dependent on the nature and position of their substituents. By analyzing data from various 2,4- and 2,4,5-substituted pyrimidines, we can draw valuable comparisons.

For instance, studies on 2,4-diaminopyrimidine derivatives have shown potent antitumor activities across multiple cancer cell lines.[7] One study identified compound 9k , a 2,4-diaminopyrimidine derivative, as a particularly potent agent against A549 (lung), HCT-116 (colon), PC-3 (prostate), and MCF-7 (breast) cancer cells.[7] This compound induced apoptosis and blocked the cell cycle in the G2-M phase.[7] Similarly, 4,6-diaryl-2-pyrimidinamine derivatives have been developed to simultaneously antagonize the estrogen receptor (ER) and inhibit VEGFR-2, showing significant proliferation inhibition in MCF-7 cells.[8]

The presence of a fluorine atom, typically at the 5-position in many studied analogues, is a common strategy to enhance potency. A series of 2,4-diamino-5-fluoropyrimidine derivatives were evaluated as inhibitors of Protein Kinase C theta (PKCθ), a key enzyme in T-cell signaling.[9] This highlights the versatility of the fluoropyrimidine scaffold in targeting different kinase families.

Comparative In Vitro Cytotoxicity Data

To objectively compare performance, the half-maximal inhibitory concentration (IC50) is a standard metric. A lower IC50 value indicates a more potent compound. The table below summarizes the IC50 values for representative pyrimidine derivatives from various studies, demonstrating the impact of structural modifications.

Compound Class Derivative Target Cancer Cell Line IC50 (µM) Reference
2,4-DiaminopyrimidinesCompound 9k A549 (Lung)2.14[7]
HCT-116 (Colon)3.59[7]
PC-3 (Prostate)5.52[7]
MCF-7 (Breast)3.69[7]
2,4-DiaminopyrimidinesCompound 13f A549 (Lung)1.98[7]
HCT-116 (Colon)2.78[7]
PC-3 (Prostate)4.27[7]
MCF-7 (Breast)4.01[7]
2-(4-Fluorophenyl)-N-phenylacetamideCompound 2b PC-3 (Prostate)52[10]
Imatinib (Reference)PC-3 (Prostate)40[10]
2-(4-Fluorophenyl)-N-phenylacetamideCompound 2c MCF-7 (Breast)100[10]
Imatinib (Reference)MCF-7 (Breast)98[10]
Pyrazolo[3,4-d]pyrimidinesCompound 5 HT1080 (Fibrosarcoma)96.25[11]
Hela (Cervical)74.8[11]
Caco-2 (Colorectal)76.92[11]
A549 (Lung)148[11]

Note: The data is compiled from different studies and experimental conditions may vary. Direct comparison should be made with caution. The table illustrates the range of activities and the importance of the specific heterocyclic scaffold and substituents.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To ensure trustworthiness and reproducibility, describing the core experimental workflow is essential. The MTT assay is a standard colorimetric method for assessing the cytotoxic effects of a compound on cancer cell lines.[12]

Detailed Protocol: MTT Assay for Cell Viability

Objective: To determine the concentration of a (4-Fluoropyrimidin-2-yl)methanamine derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and a "no-treatment control" (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC50 value.

G cluster_workflow MTT Assay Workflow start Start seed_cells 1. Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h 2. Incubate 24h (Cell Attachment) seed_cells->incubate_24h treat_compound 3. Add Serial Dilutions of Test Compound incubate_24h->treat_compound incubate_48h 4. Incubate 48-72h (Drug Exposure) treat_compound->incubate_48h add_mtt 5. Add MTT Reagent to each well incubate_48h->add_mtt incubate_4h 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_4h solubilize 7. Solubilize Formazan Crystals (DMSO) incubate_4h->solubilize read_plate 8. Measure Absorbance (570 nm) solubilize->read_plate analyze 9. Calculate % Viability & Determine IC50 read_plate->analyze end_node End analyze->end_node

Caption: Standardized Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

The analysis of related pyrimidine structures strongly suggests that (4-Fluoropyrimidin-2-yl)methanamine derivatives are a promising scaffold for the development of novel therapeutic agents, particularly in oncology. The core structure is well-suited for targeting protein kinases, and the specific combination of a 4-fluoro group and a 2-methanamine substituent offers a balance of potent binding potential and favorable pharmacological properties.

Future research should focus on the direct synthesis and evaluation of a library of these derivatives. Key areas for exploration include:

  • Varying the Amine: Introducing substitutions on the nitrogen of the methanamine group to explore additional binding pockets.

  • Modifying the Pyrimidine Core: Adding different substituents at the C5 and C6 positions to modulate selectivity and potency.

  • In Vivo Evaluation: Promising candidates from in vitro screens must be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.[13][14]

By systematically building on the vast knowledge base of pyrimidine chemistry and biology, researchers can unlock the full therapeutic potential of the (4-Fluoropyrimidin-2-yl)methanamine scaffold.

References

  • A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Derivatives. BenchChem.
  • Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. (2025).
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271.
  • Optimization of 2,4-diamino-5-fluoropyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions and P-gp liability. (2015). ResearchGate.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry (RSC Publishing).
  • Kumar, A., Sharma, P., & Kumar, D. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. Drug discoveries & therapeutics, 6(4), 198–204.
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., Al-Obaid, A. M., & El-Azab, A. S. (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules (Basel, Switzerland), 26(10), 2939.
  • Sarkar, N., Emu, A., & B-Thakur, P. (2023). Protein kinases: Role of their dysregulation in carcinogenesis, identification and inhibition. Drug research, 73(4), 189–199.
  • Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., Elshaier, Y. A. M. M., & El-Awady, R. (2018). Synthesis and anticancer activity of new dihydropyrimidinone derivatives. European journal of medicinal chemistry, 156, 443–452.
  • Allosteric regulation and inhibition of protein kinases. PMC - NIH.
  • Divya, T., & Alex, J. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current organic synthesis, 19(5), 524–545.
  • Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC.
  • Wang, M., Wang, B., Wu, Y., Liu, Y., Wang, L., Zhai, X., & Xiang, H. (2018). Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents. Bioorganic & medicinal chemistry letters, 28(6), 1047–1052.
  • Tadesse, S., Yu, M., Kumarasiri, M., Le, B. T., & Wang, S. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Molecules (Basel, Switzerland), 26(6), 1533.
  • Schade, M., Laggai, S., & Dové, S. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a "Cut and Glue" Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules (Basel, Switzerland), 26(6), 1612.
  • In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate.
  • Gholami, S., Fakhim, H., Vaezi, A., Droudinia, A., & Badali, H. (2021). Olorofim Effectively Eradicates Dermatophytes In Vitro and In Vivo. Antimicrobial agents and chemotherapy, 65(12), e0138621.

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Modeling: Characterizing the Binding of Novel Fragments like (4-Fluoropyrimidin-2-yl)methanamine

This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of novel, un-drugged chemical fragments. While specific experimental binding data for (4-Fluoropyrimidin-2-yl)methanam...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded workflow for the in silico characterization of novel, un-drugged chemical fragments. While specific experimental binding data for (4-Fluoropyrimidin-2-yl)methanamine is not publicly available, its pyrimidine core is a well-established scaffold in medicinal chemistry, frequently targeting enzyme classes such as kinases.[1][2] Therefore, we will use this molecule as a case study to demonstrate a robust computational pipeline for predicting and analyzing its binding behavior.

For this guide, we will hypothesize a common and therapeutically relevant target: Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle, and its inhibition is a validated strategy in oncology.[1] We will compare the predicted binding of our fragment, (4-Fluoropyrimidin-2-yl)methanamine, with a known, co-crystallized inhibitor to provide a benchmark for performance and validation of the described protocols.

The objective is not merely to present a sequence of steps, but to instill a deep understanding of the causality behind each choice—from target preparation to the nuances of interpreting molecular dynamics.

Part 1: Foundational Workflow & System Preparation

Before any simulation can begin, a meticulously prepared system is paramount. The quality of your initial structures directly dictates the reliability of all subsequent data. This phase involves selecting a high-quality protein structure, preparing it for simulation, and optimizing the ligand geometry.

The Computational Drug Discovery Workflow

Our approach integrates molecular docking to predict binding poses with molecular dynamics (MD) simulations to assess the stability and dynamics of the protein-ligand complex. This multi-step process provides a more holistic view than any single method alone.

cluster_prep Phase 1: Preparation cluster_docking Phase 2: Pose Prediction cluster_md Phase 3: Stability & Energetics PDB Select Target PDB Structure (e.g., CDK2) Ligand Prepare Ligand Structures (Fragment & Known Inhibitor) Dock Molecular Docking (e.g., AutoDock Vina) PDB->Dock Ligand->Dock AnalyzeDock Analyze Poses & Scores Dock->AnalyzeDock Binding poses MD Molecular Dynamics Simulation (e.g., AMBER, GROMACS) AnalyzeDock->MD Select best pose AnalyzeMD Analyze Trajectory (RMSD, RMSF) MD->AnalyzeMD Trajectory data MMGBSA Binding Free Energy Calc. (MM/GBSA) MD->MMGBSA Snapshots AnalyzeMD->MMGBSA

Caption: A typical in silico workflow for ligand binding analysis.

Experimental Protocol: Target & Ligand Preparation

Rationale: The goal is to create a chemically correct and computationally tractable model. This involves retrieving a high-resolution crystal structure, removing non-essential molecules, adding missing atoms (like hydrogens), and assigning correct force field parameters. Errors at this stage will propagate and invalidate all future results.

  • Target Selection & Retrieval:

    • Navigate to the Protein Data Bank (PDB).

    • Search for "Cyclin-Dependent Kinase 2". Select a high-resolution (<2.5 Å) structure complexed with a ligand to define the active site. For this guide, we use PDB ID: 1M17 .[3]

    • Download the structure in PDB format.

  • Protein Preparation (using PyMOL, Chimera, or similar software):

    • Load the downloaded PDB file (1M17.pdb).

    • Remove water molecules, co-solvents, and any ions not critical for structural integrity or catalysis. The co-crystallized ligand should be kept temporarily to define the binding pocket.

    • Add polar hydrogen atoms, as they are crucial for hydrogen bonding interactions but are often not resolved in crystal structures.

    • Inspect for and repair any missing residues or side chains using the software's built-in tools.

    • Save the cleaned protein structure as protein_prepared.pdb. This structure is now ready for the assignment of charges and atom types by simulation software.

  • Ligand Preparation:

    • Obtain the 2D structure of (4-Fluoropyrimidin-2-yl)methanamine (PubChem CID: 97301752) and a known reference inhibitor (e.g., Erlotinib, if comparing against EGFR, or a relevant CDK2 inhibitor from the PDB).[3][4]

    • Use a tool like Avogadro or an online server to generate a 3D conformation.

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, realistic starting conformation.

    • Save the optimized structures in .mol2 or .sdf format.

Part 2: Molecular Docking - A Comparative Analysis of Binding Poses

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally efficient method to generate plausible binding hypotheses and rank compounds based on scoring functions.[5]

Causality: We use docking as a primary filter. By comparing the docking score and predicted interactions of our fragment to a known, potent inhibitor, we can make an initial assessment of its potential. A significantly worse score might suggest a lower affinity, while a comparable score warrants further investigation with more rigorous methods like MD simulation.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • File Preparation for Docking:

    • Using AutoDock Tools, convert the prepared protein (protein_prepared.pdb) and ligand (ligand.mol2) files into the required .pdbqt format. This step assigns Gasteiger charges and defines atom types.

  • Defining the Search Space (Grid Box):

    • Identify the active site using the position of the co-crystallized ligand from the original PDB file.

    • Define a grid box (search space) that encompasses this entire active site. A typical size is 25Å x 25Å x 25Å, centered on the ligand. The box must be large enough to allow rotational and translational freedom for the ligand but small enough to focus the search, saving computational time.

  • Running the Docking Simulation:

    • Execute AutoDock Vina via the command line, providing the prepared receptor, ligand, and grid box configuration file as input.

    • Example command: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log output.log

  • Analysis of Results:

    • The primary output is a set of binding poses ranked by their docking score (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.[3]

    • Visualize the top-ranked pose in PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and protein residues.

Comparative Docking Data

Here, we present hypothetical docking results for our fragment and a known CDK2 inhibitor against the CDK2 active site (PDB: 1M17).

CompoundPubChem CIDDocking Score (kcal/mol)Key Predicted Interacting Residues
(4-Fluoropyrimidin-2-yl)methanamine 97301752-5.8LEU83, GLU81, LYS33
Reference Inhibitor (e.g., Roscovitine) 5287994-9.2LEU83, PHE80, LYS33, ASP86

Interpretation: The reference inhibitor shows a much stronger predicted binding affinity. Our fragment forms some key interactions, such as a potential hydrogen bond with the backbone of LEU83 in the hinge region, which is a classic interaction for kinase inhibitors. However, it lacks the broader network of interactions seen with the larger, optimized inhibitor. This is expected for a small fragment and suggests it could be a starting point for fragment-based drug design.

Part 3: Molecular Dynamics (MD) Simulation - Probing Binding Stability

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex over time.[6][7] This is crucial for assessing the stability of the predicted binding pose. An unstable complex in an MD simulation is a strong indicator of a false positive from docking.

Causality: We run MD simulations to validate the docking pose. If the ligand remains stably bound in the active site over tens to hundreds of nanoseconds, our confidence in the predicted binding mode increases significantly. Key metrics like RMSD and RMSF provide quantitative measures of this stability.[5][8]

Experimental Protocol: MD Simulation using AMBER
  • System Solvation and Ionization:

    • Take the top-ranked docked complex (complex.pdb).

    • Use the tleap module in AMBER to solvate the complex in a box of explicit water molecules (e.g., TIP3P water model).[9]

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

  • Energy Minimization:

    • Perform a multi-stage energy minimization. First, hold the protein and ligand fixed while allowing water and ions to relax. Then, relax the protein side chains, and finally, minimize the entire system without restraints. This removes steric clashes before heating.

  • System Heating and Equilibration:

    • Gradually heat the system from 0 K to the target temperature (e.g., 300 K) over several hundred picoseconds under constant volume (NVT ensemble).[9]

    • Switch to a constant pressure (NPT) ensemble and run for several nanoseconds to allow the system density to equilibrate.

  • Production Run:

    • Once equilibrated, run the production MD simulation for a desired length of time (e.g., 50-200 ns). Trajectory coordinates are saved at regular intervals (e.g., every 10 ps).

Analysis of MD Trajectories
  • Root Mean Square Deviation (RMSD): This measures the deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD that plateaus after an initial equilibration period indicates the complex is not undergoing major conformational changes.[5] Large, continuous fluctuations suggest instability.

  • Root Mean Square Fluctuation (RMSF): This is calculated per residue and reveals the flexibility of different parts of the protein. High RMSF in the active site upon ligand binding might indicate an induced fit or instability.

cluster_ligand Fragment Binding Site cluster_protein CDK2 Active Site Residues LIG (4-Fluoropyrimidin-2-yl)methanamine (Fragment) LYS33 LYS33 LIG->LYS33 Electrostatic LEU83 LEU83 (Hinge) LIG->LEU83 H-Bond (Backbone) GLU81 GLU81 LIG->GLU81 H-Bond (Sidechain) PHE80 PHE80 LIG->PHE80 Hydrophobic

Caption: Predicted interactions for the fragment in the CDK2 active site.

Part 4: Binding Free Energy Calculation

To obtain a more accurate estimate of binding affinity than docking scores provide, we can use methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[10] This method calculates the binding free energy by analyzing snapshots from the MD trajectory.

Comparative Binding Free Energy Data
CompoundPredicted Binding Free Energy (ΔG_bind, kcal/mol)
(4-Fluoropyrimidin-2-yl)methanamine -25.4 ± 3.1
Reference Inhibitor (e.g., Roscovitine) -48.7 ± 4.5

Conclusion and Future Directions

This guide has outlined a rigorous, multi-step in silico workflow for characterizing the binding of a novel fragment, (4-Fluoropyrimidin-2-yl)methanamine, to a hypothetical but relevant target, CDK2. Through a combination of molecular docking, molecular dynamics, and free energy calculations, we have demonstrated how to generate and validate a binding hypothesis and quantitatively compare it against a known reference compound.

The results of this hypothetical study suggest that (4-Fluoropyrimidin-2-yl)methanamine can form key interactions within the CDK2 active site, making it a plausible starting point for a fragment-based drug discovery campaign. The next steps would involve synthesizing derivatives of this fragment to extend into other pockets of the active site, guided by the structural insights gained from these simulations, with the ultimate goal of improving binding affinity and developing a potent and selective inhibitor. This self-validating system of integrated computational techniques provides a powerful, cost-effective strategy to accelerate modern drug development.

References

  • PubChem. (4-Fluoropyrimidin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Salmaso, V., & Moro, S. (2018). Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. Journal of Medicinal Chemistry.
  • Ali, M. A., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Cancer Research and Clinical Oncology. [Link]

  • Riniker, S. (2017). Molecular Dynamics Simulations in Drug Design. Methods in Molecular Biology.
  • Wang, J., et al. (2011). Molecular Dynamics (MD) Simulation Directed Rational Design of Inhibitors Targeting Drug-Resistant Mutants of Influenza A Virus M2. Journal of the American Chemical Society.
  • Pravallika, M. V. S., et al. (2015). Insilico designing and development of potent drug inhibitor to MDM2 protein in cancer through molecular docking studies. Journal of Chemical and Pharmaceutical Research.
  • ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. [Link]

  • El-Hachem, N., et al. (2022). In-silico natural product database mining for novel neuropilin-1 inhibitors: molecular docking, molecular dynamics and binding free energy analysis. Journal of Biomolecular Structure and Dynamics.
  • Talevi, A. (2023).
  • Zhang, Y., et al. (2023). Molecular Dynamics Simulations Combined with Markov Model to Explore the Effect of Allosteric Inhibitor Binding on Bromodomain-Containing Protein 4.
  • Alwash, A. H., et al. (2024). In Silico Profiling of New 1,2,3,4-Tetrahydropyrimidine Derivatives Linked to Hydroxamate Moiety by Various Aromatic Linkers as Histone Deacetylase Inhibitors. Pharmaceuticals.
  • ResearchGate. (2022). The docking results of the different ligand molecules (4a-l) with protein target DNA gyrase. [Link]

  • Distinto, S., et al. (2025).
  • Fares, M., et al. (2021). Novel Potent and Selective DPP-4 Inhibitors: Design, Synthesis and Molecular Docking Study of Dihydropyrimidine Phthalimide Hybrids. Molecules.
  • Eliason, J. F. (2004). Potential for predicting toxicity and response of fluoropyrimidines in patients. Current Drug Targets. [Link]

  • ResearchGate. (2023). In silico binding interactions of the synthesized compounds with target d(atgcat)2 site of DNA (PDB:1CX3). [Link]

  • Hughes, J. P., et al. (2023). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics.
  • Emambux, Z., et al. (2023). Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk. Clinical Pharmacology & Therapeutics. [Link]

  • ResearchGate. (2023). Comparison of 4 Screening Methods for Detecting Fluoropyrimidine Toxicity Risk: Identification of the Most Effective, Cost-Efficient Method to Save Lives. [Link]

Sources

Validation

Strategic Selection of (4-Fluoropyrimidin-2-yl)methanamine Scaffolds for Covalent Kinase Inhibitor Design

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads Focus: Covalent Warhead Reactivity, Kinome Selectivity, and Off-Target Profiling Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads Focus: Covalent Warhead Reactivity, Kinome Selectivity, and Off-Target Profiling

Executive Summary: The Rise of SNAr Warheads

In the landscape of covalent drug discovery, acrylamides (Michael acceptors) have long been the "gold standard" warhead. However, their high intrinsic reactivity often leads to promiscuous labeling of surface-exposed cysteines and rapid glutathione (GSH) depletion.

The (4-Fluoropyrimidin-2-yl)methanamine scaffold represents a sophisticated alternative. By utilizing Nucleophilic Aromatic Substitution (SNAr ) rather than Michael addition, this scaffold offers a distinct reactivity profile. It requires a precise trajectory for the nucleophilic attack, often resulting in superior selectivity for catalytic cysteines buried within the ATP-binding pocket (e.g., FGFR4 Cys552 or EGFR Cys797 ) compared to solvent-exposed residues.

This guide objectively compares the (4-Fluoropyrimidin-2-yl)methanamine scaffold against standard alternatives, providing experimental protocols to validate its cross-reactivity and selectivity profile.

Mechanistic Comparison: SNAr vs. Michael Addition

To deploy this scaffold effectively, one must understand the causality behind its reactivity. Unlike acrylamides, which react with thiols via a concerted or stepwise addition to an alkene, the 4-fluoropyrimidine moiety undergoes an addition-elimination reaction.

Comparative Reactivity Matrix
Feature(4-Fluoropyrimidin-2-yl)methanamine Acrylamides (Standard) 4-Chloropyrimidines
Reaction Type SNAr (Nucleophilic Aromatic Substitution)Michael Addition (1,4-addition)SNAr
Intrinsic Reactivity Moderate to High (Activated by ring nitrogens)High (Tunable via substitution)Low to Moderate (Cl is a poorer leaving group in SNAr than F*)
Transition State Meisenheimer Complex (Requires specific geometry)Enolate-like intermediateMeisenheimer Complex
Steric Footprint Low (Fluorine is small, ~1.47 Å radius)Medium (Vinyl group requires space)Medium (Chlorine is larger, ~1.75 Å)
Reversibility Irreversible (C-S bond formation + HF release)Often Irreversible (can be reversible with cyano-acrylates)Irreversible
Metabolic Liability Potential for hydrolysis; GSH conjugationRapid GSH conjugation; CYP epoxidationHydrolysis; GSH conjugation

*Note: In SNAr reactions with hard nucleophiles or highly electron-deficient rings, Fluoride is often a better leaving group than Chloride due to the high electronegativity of F stabilizing the intermediate Meisenheimer complex, despite the stronger C-F bond energy.

DOT Diagram: Reaction Mechanism & Pathway

SNAr_Mechanism cluster_selectivity Selectivity Filter Scaffold (4-Fluoropyrimidin-2-yl) methanamine Complex Meisenheimer Intermediate Scaffold->Complex Nucleophilic Attack (Rate Limiting) Target Target Cysteine (Thiolate -S⁻) Target->Complex Product Covalent Adduct (S-C Bond Formed) Complex->Product Elimination Byproduct Fluoride Ion (F⁻) Complex->Byproduct Leaving Group Constraint Orbital Alignment Required Constraint->Complex

Caption: The SNAr mechanism requires the cysteine thiolate to attack the C4 position perpendicular to the aromatic ring plane, imposing a geometric constraint that enhances selectivity compared to the less spatially demanding Michael addition.

Cross-Reactivity Profiling: Protocols & Data Interpretation[1][2]

Trustworthiness in covalent drug design stems from rigorously defining the "off-target" space. For (4-Fluoropyrimidin-2-yl)methanamine derivatives, the two critical axes of cross-reactivity are Chemical Promiscuity (GSH) and Kinome Selectivity .

Experiment A: Glutathione (GSH) Half-Life Determination

Purpose: To quantify the intrinsic reactivity of the warhead independent of the protein environment. A half-life < 15 minutes suggests potential for systemic toxicity (haptenization).

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Prepare a 100 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Dilute compound to 10 µM in PBS containing 5 mM GSH (500-fold excess to maintain pseudo-first-order kinetics). Incubate at 37°C.

  • Sampling: Aliquot samples at t = 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot with 1% Formic Acid in Acetonitrile to stop the reaction.

  • Analysis: Analyze via LC-MS/MS. Monitor the disappearance of the parent mass [M+H]+ and the appearance of the GSH-adduct [M+GSH-HF+H]+.

  • Calculation: Plot ln([Compound]) vs. time. The slope

    
     yields 
    
    
    
    .

Benchmarking Criteria:

  • Highly Reactive (Risk):

    
     min. (Likely to deplete cellular GSH).
    
  • Ideal Range:

    
     hours. (Stable enough for distribution, reactive enough for proximity-driven covalent bonding).
    
  • Inert:

    
     hours. (May require further activation or closer proximity).
    
Experiment B: Pepsin/Trypsin Peptide Mapping

Purpose: To confirm the specific site of modification and rule out non-specific labeling of surface Lysines (which can occur with highly activated fluoropyrimidines).

Protocol:

  • Incubation: Incubate recombinant target kinase (e.g., FGFR4) with the inhibitor (1:1.5 molar ratio) for 1 hour.

  • Digestion:

    • Step A: Denature with 6M Urea. Reduce (DTT) and Alkylate (Iodoacetamide).

    • Step B: Dilute Urea to <1M. Add Trypsin (protease:protein ratio 1:50). Digest overnight at 37°C.

  • LC-MS/MS: Inject digest onto a C18 column coupled to a Q-TOF or Orbitrap mass spectrometer.

  • Data Search: Search against the protein sequence allowing for a variable modification of +Mass(Inhibitor) - Mass(HF) on Cysteine, Lysine, and Histidine.

    • Note: The loss of HF (20.006 Da) is the signature of the SNAr reaction.

Kinome Selectivity Strategy

The (4-Fluoropyrimidin-2-yl)methanamine scaffold is particularly valuable for targeting non-conserved cysteines .

Target Class Analysis
  • FGFR4 (Cys552): This cysteine is unique to FGFR4 (FGFR1-3 have Tyrosine).[1] The 4-fluoropyrimidine warhead can achieve >100-fold selectivity for FGFR4 over FGFR1/2/3 because the SNAr reaction cannot occur with Tyrosine under physiological conditions.

  • EGFR (Cys797): Commonly targeted by acrylamides (Osimertinib). Fluoropyrimidines offer a backup scaffold if resistance develops via steric occlusion, as the F-pyrimidine is planar and compact.

DOT Diagram: Selectivity Profiling Workflow

Selectivity_Workflow cluster_outcome Outcome Compound 4-F-Pyrimidine Derivative Biochem_Panel Biochemical Panel (WT Kinases) Compound->Biochem_Panel Cys_Focus Cys-Rich Kinase Panel (BTK, EGFR, JAK3, BLK) Compound->Cys_Focus Reversible Reversible Binding (IC50 Shift > 10x) Biochem_Panel->Reversible High IC50 Covalent Covalent Binding (IC50 Shift < 2x) Cys_Focus->Covalent Time-dependent Inhibition Cell_Assay Cellular Occupancy (Washout Assay) Valid Probe Valid Probe Cell_Assay->Valid Probe Sustained Inhibition after Washout Reversible->Cell_Assay Optimize Warhead Covalent->Cell_Assay Proceed

Caption: Workflow to distinguish reversible binding (driven by the scaffold) from covalent engagement (driven by the 4-F warhead), ensuring the observed potency is mechanism-based.

References

  • Evaluation of SNAr Warheads for FGFR4: Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles.[2] Source: ChemRxiv (2024). URL:[Link]

  • Covalent Kinase Inhibitor Reviews: Title: Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery.[3] Source: Molecules (MDPI, 2022). URL:[Link]

  • Cysteine Targeting Strategies: Title: Covalent Targeting of Acquired Cysteines in Cancer. Source: NIH / PubMed Central. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (4-Fluoropyrimidin-2-yl)methanamine: A Framework for Safety and Operational Excellence

As researchers and drug development professionals, our work with novel chemical entities like (4-Fluoropyrimidin-2-yl)methanamine forms the bedrock of future therapeutics. This compound, belonging to the fluorinated pyri...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like (4-Fluoropyrimidin-2-yl)methanamine forms the bedrock of future therapeutics. This compound, belonging to the fluorinated pyrimidine class, is structurally related to molecules known for their biological activity, including anti-neoplastic agents like 5-Fluorouracil.[1][2][3] This relationship necessitates a handling protocol built on a rigorous understanding of potential hazards and a deep respect for safety procedures. The strength of the carbon-fluorine bond, which lends unique biochemical properties, also underscores the need for careful management to prevent unintended environmental release or personal exposure.[3][4]

This guide provides a comprehensive framework for the safe handling, use, and disposal of (4-Fluoropyrimidin-2-yl)methanamine. It moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering you to create a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for (4-Fluoropyrimidin-2-yl)methanamine is not publicly available, a robust hazard assessment can be constructed by examining structurally analogous compounds. Aminopyrimidines and other fluorinated heterocycles frequently present a consistent set of hazards.[5][6][7][8] The following table summarizes the anticipated risks, forming the basis for our protective strategy.

Potential Hazard Classification Rationale and Inferred Precaution
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Based on data for similar aminopyrimidines, ingestion could be harmful. Do not eat, drink, or smoke in the laboratory.[6][8][9]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) Amines and fluorinated compounds can be irritating upon dermal contact. Avoid skin exposure through proper gloving and lab coat use.[6][7][10]
Serious Eye Damage/Irritation Category 2/2A (Causes serious eye irritation) Direct contact is likely to cause significant irritation or damage. Mandates the use of chemical safety goggles.[5][6][7][10]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) If handled as a powder or aerosolized, the compound may irritate the respiratory tract. Engineering controls like fume hoods are critical.[6][8][11]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final, not the first, line of defense.[12] Its effectiveness depends on the prior implementation of more robust safety measures.

  • Engineering Controls: The most critical control is to handle (4-Fluoropyrimidin-2-yl)methanamine within a certified chemical fume hood or a powder containment enclosure. This physically isolates the material, protecting the user from inhalation of dust or aerosols.[10][13]

  • Administrative Controls: Adherence to Standard Operating Procedures (SOPs), proper training for all personnel, and clearly demarcating areas where the compound is handled are essential.

  • Personal Protective Equipment (PPE): This is the focus of the subsequent sections and is mandatory even when engineering controls are in place.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and use of PPE must be deliberate. For a compound with the hazard profile of (4-Fluoropyrimidin-2-yl)methanamine, the following protocol is recommended.

Primary Engineering Control: The Chemical Fume Hood

All manipulations that could generate dust or aerosols—including weighing, transferring, and preparing solutions—must be performed inside a certified chemical fume hood.

Essential PPE Ensemble
  • Eye and Face Protection:

    • Requirement: Wear chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5][7]

    • Rationale: Standard safety glasses with side shields do not provide a seal around the eyes and offer insufficient protection against splashes or fine powders.[12][14] A full-face shield may be worn over goggles for maximum protection during high-risk procedures like cleaning up large spills.[14]

  • Hand Protection:

    • Requirement: Wear powder-free nitrile gloves. For extended procedures or when handling concentrated solutions, double-gloving is strongly recommended.[1][12]

    • Rationale: Nitrile provides good resistance against a broad range of chemicals. Double-gloving allows for the removal of the outer, potentially contaminated glove without exposing the skin.[12] Always inspect gloves for tears or punctures before use and use the proper removal technique to avoid contaminating your hands.[6][13] Change gloves immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during prolonged use.[12]

  • Body Protection:

    • Requirement: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant gown made of a low-permeability fabric is preferable.[5][15]

    • Rationale: This protects the skin on your arms and body from accidental contact. Cuffs should be tucked into the inner glove (if double-gloving) or the primary glove to ensure a complete barrier.[12]

  • Respiratory Protection:

    • Requirement: Under normal operating conditions within a fume hood, respiratory protection is not required.[6]

    • Rationale: The fume hood provides primary respiratory protection. However, for spill cleanup outside of a hood or in the event of a ventilation failure, a respirator (e.g., N95 for powders, or a respirator with organic vapor cartridges for solutions) would be necessary.[7][14][15] All respirator use requires prior medical clearance and fit-testing.

Operational and Disposal Workflow

The following diagram outlines the critical stages for handling (4-Fluoropyrimidin-2-yl)methanamine, emphasizing the integration of safety protocols at each step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Full PPE (Gown, Double Gloves, Goggles) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_setup 3. Assemble Materials (Spatula, Weigh Paper, Vials) prep_hood->prep_setup handle_weigh 4. Weigh Compound Carefully prep_setup->handle_weigh Begin Work handle_transfer 5. Transfer to Solvent/Vessel handle_weigh->handle_transfer handle_cap 6. Securely Cap Primary Container handle_transfer->handle_cap clean_decon 7. Decontaminate Surfaces & Equipment handle_cap->clean_decon Work Complete clean_waste 8. Dispose of Waste (Solid & Liquid) clean_decon->clean_waste clean_ppe 9. Doff PPE (Outer Gloves -> Gown -> Inner Gloves) clean_waste->clean_ppe clean_wash 10. Wash Hands Thoroughly clean_ppe->clean_wash caption Fig 1. Safe Handling Workflow

Caption: Fig 1. Safe Handling Workflow for (4-Fluoropyrimidin-2-yl)methanamine.

Step-by-Step Disposal Plan
  • Contaminated PPE:

    • Outer gloves should be removed and disposed of immediately after the handling phase, before exiting the fume hood.[12]

    • Gowns, inner gloves, and any other contaminated disposable items should be doffed and placed in a designated hazardous waste container.[6]

  • Chemical Waste:

    • Solid Waste: Unused compound, contaminated weigh paper, and disposable equipment should be collected in a clearly labeled, sealed container for hazardous solid waste.

    • Liquid Waste: Solutions containing the compound should be disposed of in a designated, labeled hazardous liquid waste container. Fluorinated waste streams should not be mixed with other waste types unless explicitly permitted by your institution's environmental health and safety (EHS) office.[16]

    • Empty Containers: "Empty" containers that held the solid compound must still be treated as hazardous waste and disposed of accordingly.[1]

Emergency Response Protocols

Preparedness is paramount. In the event of an exposure or spill, immediate and correct action can significantly mitigate harm.

Exposure Type Immediate First Aid Response
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][9]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7][8][13]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

For spills, evacuate the immediate area and prevent others from entering. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand or vermiculite) and transfer it to a sealed, labeled hazardous waste container.[6] For large spills, evacuate and contact your institution's EHS emergency line.

By integrating these principles of hazard assessment, procedural diligence, and emergency preparedness, you can handle (4-Fluoropyrimidin-2-yl)methanamine with the confidence that comes from a deep and actionable understanding of laboratory safety.

References

  • Connor, T. H. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. CDC. Available from: [Link]

  • PubChem. (n.d.). (4-Fluoropyrimidin-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Fisher Scientific. (2024, April 1). SAFETY DATA SHEET. Available from: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • PubChem. (n.d.). (5-Fluoropyridin-2-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • National Cancer Institute at Frederick. (2014, December 31). Chemical Safety Practices Recommendations 5-Fluorouracil (5-FU). Available from: [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Available from: [Link]

  • Liu, M., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available from: [Link]

  • Grem, J.L. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. Available from: [Link]

  • Angene Chemical. (2024, June 6). Safety Data Sheet. Available from: [Link]

  • Gmeiner, W.H. (2020, July 29). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. Available from: [Link]

  • Kulikov, B. P., & Istomin, S. P. (2025, August 6). Ways of processing and recycling of fluorine-containing waste of aluminum industry. IOP Conference Series: Earth and Environmental Science. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.